(2-Methylquinolin-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDWQNXETQDJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436148 | |
| Record name | (2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4939-28-0 | |
| Record name | (2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Methylquinolin-4-yl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylquinolin-4-yl)methanol, a quinoline derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a thorough examination of the chemical properties, synthesis, and potential biological relevance of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this guide explores a plausible signaling pathway through which quinoline derivatives may exert their anticancer effects, offering a basis for further investigation into the therapeutic potential of this compound.
Chemical Properties
This compound is a solid organic compound with the chemical formula C₁₁H₁₁NO.[1] It is characterized by a quinoline core structure, substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 4939-28-0 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [2] |
| Melting Point | 143-148 °C | BIOSYNCE |
| Boiling Point | 337.3 ± 27.0 °C at 760 mmHg | BIOSYNCE |
| Density | 1.2 ± 0.1 g/cm³ | BIOSYNCE |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and chloroform; insoluble in water. | BIOSYNCE |
| pKa (Acidity Coefficient) | 13.46 ± 0.10 (Predicted) | BIOSYNCE |
| Flash Point | 157.8 ± 23.7 °C | BIOSYNCE |
Spectral Data
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and signals for the methylene and hydroxyl protons of the methanol substituent. The ¹³C NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts being influenced by their electronic environment. Theoretical and experimental chemical shift values for similar quinoline derivatives can be used for comparison.[3]
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations of the aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring system.
Mass spectrometry data for this compound shows a predicted [M+H]⁺ peak at m/z 174.09134.[4] The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl substituent.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis and purification of this compound, based on established chemical transformations for similar compounds.
Synthesis of this compound via Reduction of 2-Methylquinoline-4-carbaldehyde
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-methylquinoline-4-carbaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[5][6]
Materials:
-
2-Methylquinoline-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol solvent)
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate (for workup)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methylquinoline-4-carbaldehyde in methanol at room temperature.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by column chromatography followed by recrystallization to obtain a high-purity sample.
Materials:
-
Silica gel (or alumina)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, to prevent streaking of the basic quinoline compound on silica gel)[7]
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.[8]
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to facilitate the separation of the product from impurities.[9]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Procedure:
-
Dissolution: Dissolve the purified product from column chromatography in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.[10]
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[11][12] While the specific mechanism of action for this compound has not been elucidated, many quinoline-based compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.[13][14]
Plausible Signaling Pathway: Induction of Apoptosis
A potential mechanism of action for quinoline derivatives as anticancer agents involves the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway. Quinoline compounds may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Below is a Graphviz diagram illustrating a simplified, plausible signaling pathway for the induction of apoptosis by a generic quinoline derivative, which could be applicable to this compound.
Conclusion
This compound is a compound of significant interest due to its quinoline scaffold, a common feature in many pharmacologically active molecules. This guide has provided a detailed overview of its chemical properties, along with robust, adaptable protocols for its synthesis and purification. The exploration of a plausible signaling pathway for its potential anticancer activity highlights the need for further research to fully understand its biological effects and therapeutic potential. The information presented herein serves as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
References
- 1. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. tsijournals.com [tsijournals.com]
- 4. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmphs.com [ijmphs.com]
An In-depth Technical Guide to the Synthesis of (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Methylquinolin-4-yl)methanol, a valuable quinoline derivative in medicinal chemistry and drug discovery. This document details the core synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound, also known as 2-methyl-4-hydroxymethylquinoline, is a heterocyclic compound of significant interest due to the prevalence of the quinoline scaffold in a wide array of biologically active molecules. Its synthesis is a key step in the development of novel therapeutic agents. This guide will focus on a robust and well-documented two-step synthetic route: the synthesis of the precursor 2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction, followed by its reduction to the target primary alcohol.
Core Synthesis Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound involves two key transformations:
-
Pfitzinger Reaction: Synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.
-
Reduction: Conversion of the carboxylic acid to the corresponding primary alcohol using a powerful reducing agent.
This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achieved in both steps.
Pathway 1: Pfitzinger Reaction followed by Reduction
This pathway is the most extensively documented and reliable method for preparing this compound.
Technical Guide: (2-Methylquinolin-4-yl)methanol (CAS 4939-28-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylquinolin-4-yl)methanol, identified by CAS number 4939-28-0, is a quinoline derivative with potential applications in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including those with antimicrobial and anticancer properties.[1][2] This technical guide provides a summary of the available physicochemical data for this compound, along with representative experimental protocols for its synthesis and biological evaluation based on established methodologies for analogous quinoline derivatives.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been aggregated from publicly available chemical databases.[3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 4939-28-0 | [3] |
| Molecular Formula | C₁₁H₁₁NO | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)CO | [3] |
| InChI Key | MNDWQNXETQDJMZ-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | |
| Storage | Keep in dark place, inert atmosphere, room temperature. |
Synthesis and Characterization: Experimental Protocols
Hypothetical Synthesis of this compound
A potential synthetic pathway is outlined below, starting from the well-known Conrad-Limpach synthesis to form the quinoline core, followed by functional group manipulations.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Reduction of Ethyl 2-methylquinoline-4-carboxylate
This protocol is a representative example for the final reduction step to obtain the target compound.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve ethyl 2-methylquinoline-4-carboxylate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: Filter the resulting solid through a pad of celite and wash thoroughly with ethyl acetate. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
The synthesized compound would be characterized by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. Expected chemical shifts for similar quinoline structures suggest characteristic signals for the quinoline ring protons, the methyl group, and the hydroxymethyl group.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.[6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by reversed-phase HPLC.[11][12][13][14]
Table 2: Hypothetical Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.5 (m, 4H, quinoline-H), 7.3 (s, 1H, quinoline-H), 4.9 (s, 2H, -CH₂OH), 2.7 (s, 3H, -CH₃), 2.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.5, 148.0, 145.0, 130.0, 129.5, 127.0, 126.0, 124.0, 122.0, 62.0, 25.0 |
| HRMS (ESI) | m/z calculated for C₁₁H₁₂NO⁺ [M+H]⁺: 174.0913; found: [Value] |
| HPLC | Purity >95% (e.g., C18 column, mobile phase: acetonitrile/water gradient, UV detection at 254 nm) |
Biological Activity and Potential Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][15][16][17][18][19][20] While specific data for this compound is not available, its structural motifs suggest it could be a candidate for such biological evaluations.
Potential Anticancer Activity
Many quinoline-based compounds exert their anticancer effects through various mechanisms, such as inhibition of tyrosine kinases (e.g., EGFR, c-Met, VEGF receptors), induction of apoptosis, and cell cycle arrest.[1][18]
Caption: Generalized signaling pathway potentially inhibited by cytotoxic quinolines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[3][21][22]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 3: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | [Value] |
| A549 (Lung Cancer) | [Value] |
| HCT116 (Colon Cancer) | [Value] |
Potential Antimicrobial Activity
Quinoline derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[19][20][23][24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a compound against bacteria.[23][24]
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 4: Hypothetical Antimicrobial Activity Data for this compound
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | [Value] |
| Escherichia coli | [Value] |
| Pseudomonas aeruginosa | [Value] |
| Candida albicans | [Value] |
Safety Information
Based on available supplier data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319/H320: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.[2]
Conclusion
This compound is a quinoline derivative with potential for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework based on established methodologies for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. biosynce.com [biosynce.com]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. researchgate.net [researchgate.net]
- 14. glsciences.eu [glsciences.eu]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2-Methylquinolin-4-yl)methanol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methylquinolin-4-yl)methanol (C11H11NO). Due to the limited availability of experimentally-derived spectra for this specific compound in public-domain literature and databases, this document focuses on presenting predicted data and the empirical data of closely related structural analogs. This comparative approach offers valuable insights into the expected spectroscopic characteristics, aiding in the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
Mass Spectrometry
Predicted collision cross-section (CCS) values offer insights into the molecule's size and shape in the gas phase, which is valuable for ion mobility-mass spectrometry techniques.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 174.09134 | 135.0 |
| [M+Na]⁺ | 196.07328 | 144.6 |
| [M-H]⁻ | 172.07678 | 137.4 |
| [M+NH₄]⁺ | 191.11788 | 154.9 |
| [M+K]⁺ | 212.04722 | 140.9 |
| [M+H-H₂O]⁺ | 156.08132 | 128.8 |
| [M+HCOO]⁻ | 218.08226 | 156.3 |
| [M+CH₃COO]⁻ | 232.09791 | 179.1 |
| [M+Na-2H]⁻ | 194.05873 | 143.7 |
| [M]⁺ | 173.08351 | 135.3 |
| [M]⁻ | 173.08461 | 135.3 |
Spectroscopic Data of Structural Analogs
The following sections present experimental spectroscopic data for compounds structurally related to this compound. These analogs provide a basis for predicting the spectral features of the target compound.
2-Methylquinolin-4-ol
2-Methylquinolin-4-ol is a tautomeric isomer of 2-methyl-1H-quinolin-4-one and provides a close comparison for the quinoline core.
Table 2: Spectroscopic Data for 2-Methylquinolin-4-ol [2]
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| ¹H NMR | Data available through SpectraBase |
| ¹³C NMR | Data available through SpectraBase |
| Mass Spectrometry (GC-MS) m/z | 159, 130, 131 |
| IR Spectroscopy | Data available through SpectraBase (FTIR, ATR-IR) |
2-Quinolinemethanol
This analog lacks the methyl group at the 2-position, allowing for the assessment of the methyl group's influence on the spectra.
Table 3: Spectroscopic Data for 2-Quinolinemethanol [3]
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Mass Spectrometry (GC-MS) m/z | 159, 158, 130, 129, 77 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of quinoline derivatives. These protocols can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.[4]
-
For quantitative NMR (qHNMR), a precise concentration and an internal standard are required.[5]
-
-
Instrument Setup :
-
The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity and achieve sharp, symmetrical peaks.[4]
-
-
¹H NMR Spectrum Acquisition :
-
¹³C NMR Spectrum Acquisition :
-
Data Processing :
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
For solid samples like this compound, the following methods are common:
-
Thin Solid Film Method :
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
-
Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6]
-
-
Potassium Bromide (KBr) Pellet Method :
-
Mix a small amount of the solid sample with dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder under high pressure in a die to form a transparent disk.[7]
-
Place the KBr disk in the sample holder for analysis.
-
-
Nujol Mull Method :
Mass Spectrometry (MS)
A general protocol for the mass spectrometric analysis of organic compounds is as follows:
-
Sample Preparation :
-
Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[9]
-
Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[9]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[9]
-
-
Ionization :
-
The sample is introduced into the ion source of the mass spectrometer. Common ionization techniques for such molecules include:
-
Electron Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam, leading to ionization and often extensive fragmentation.[10][11]
-
Electrospray Ionization (ESI) : The sample solution is sprayed through a charged capillary, forming ionized droplets from which the analyte ions are desolvated. This is a softer ionization technique, often resulting in the observation of the molecular ion.[9]
-
-
-
Mass Analysis :
-
Detection :
-
The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.[11]
-
UV-Vis Spectroscopy
A general procedure for obtaining a UV-Vis spectrum of a quinoline derivative is:
-
Sample Preparation :
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or n-hexane).[13]
-
Dilute the stock solution to a final concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1 AU), for example, 1 x 10⁻⁵ M.[13]
-
-
Spectrum Acquisition :
-
Record a baseline spectrum of the solvent using a cuvette.
-
Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.[14]
-
The wavelengths of maximum absorbance (λmax) are identified.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
- 1. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 14. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: (2-Methylquinolin-4-yl)methanol
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action for (2-Methylquinolin-4-yl)methanol
Executive Summary
This technical guide aims to provide a thorough analysis of the mechanism of action for the compound this compound. Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific data pertaining to the biological activities and molecular mechanisms of this particular chemical entity. While the broader class of quinoline derivatives has been a subject of extensive research, leading to the development of various therapeutic agents, this compound itself remains largely uncharacterized in the public domain. This document summarizes the available information on the compound and related quinoline structures, highlighting the current knowledge gap and suggesting potential avenues for future research.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₁NO. It belongs to the quinoline family, a class of compounds known for their wide range of biological activities. The structure consists of a quinoline ring system with a methyl group at position 2 and a hydroxymethyl group at position 4.
Chemical Structure:
Review of Available Data
A systematic search of prominent scientific databases, including PubChem, has revealed basic physicochemical properties and safety information for this compound[1][2]. However, there is a notable absence of published studies detailing its specific mechanism of action, biological targets, or any associated signaling pathways.
While direct information is scarce, the broader family of quinoline derivatives has been investigated for various therapeutic applications, including:
-
Anticancer Activity: Numerous quinoline-based compounds have been synthesized and evaluated as potential antitumor agents. These derivatives have been shown to interact with various cellular targets, including tyrosine kinases and DNA, to exert their cytotoxic effects[3][4][5][6].
-
Antimicrobial Properties: The quinoline scaffold is a key component of several antibacterial and antifungal drugs[7][8].
-
Multidrug Resistance (MDR) Reversal: Certain quinoline derivatives have demonstrated the ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of efflux pumps like P-glycoprotein[9].
It is plausible that this compound could exhibit similar biological activities, but without specific experimental data, any proposed mechanism of action would be purely speculative.
Quantitative Data
A thorough search for quantitative biological data, such as IC50 values, binding affinities, or in vivo efficacy data for this compound, did not yield any specific results. The absence of such data in the public domain prevents a quantitative assessment of its potential biological effects.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature.
Signaling Pathways
Due to the lack of research on the specific biological targets of this compound, no established signaling pathways involving this compound can be described or visualized.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:
-
Initial Biological Screening: Conduct broad-spectrum in vitro screening assays to identify potential anticancer, antimicrobial, or other biological activities.
-
Target Identification Studies: If activity is confirmed, proceed with target identification studies using techniques such as affinity chromatography, proteomics, or genetic screens to elucidate the molecular targets.
-
Mechanism of Action Studies: Once potential targets are identified, detailed mechanistic studies, including analysis of downstream signaling pathways, should be performed.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of derivatives of this compound could provide insights into the structural requirements for biological activity.
The lack of existing data presents a unique opportunity for novel research to characterize the pharmacological profile of this compound and to explore its potential as a new therapeutic agent.
References
- 1. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (2-Methylquinolin-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylquinolin-4-yl)methanol is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This technical guide explores the potential therapeutic targets of this compound by examining the established biological activities of structurally related quinoline compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic targets based on the known activities of the broader quinoline class. This guide also provides detailed experimental protocols for key assays relevant to the evaluation of such compounds and presents hypothetical data to illustrate potential biological activity.
Introduction
The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents. The fusion of a benzene and a pyridine ring provides a versatile template for chemical modifications, leading to a diverse range of biological activities. Derivatives of quinoline have been shown to interact with various biological targets, leading to their investigation as potential treatments for cancer, infectious diseases, and inflammatory disorders. This compound, with its characteristic 2-methyl and 4-methanol substitutions on the quinoline ring, represents an intriguing candidate for further investigation. This guide aims to provide a comprehensive overview of its potential therapeutic applications by analyzing the established pharmacology of related compounds.
Potential Therapeutic Areas and Targets
Based on the activities of analogous quinoline-containing molecules, this compound and its derivatives may exhibit efficacy in the following therapeutic areas:
-
Oncology: As anticancer agents.
-
Infectious Diseases: As antimicrobial (antibacterial and antifungal) agents.
Anticancer Activity: Potential Targets and Signaling Pathways
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation, induction of apoptosis, and interference with DNA replication.
Potential Anticancer Targets:
-
Protein Kinases: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Potential kinase targets include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.
-
-
Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerases leads to DNA damage and apoptosis in cancer cells.
-
Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization can arrest the cell cycle and induce apoptosis.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism by which this compound could inhibit the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.
Antimicrobial Activity: Potential Targets
Quinolone antibiotics are a well-established class of antibacterial agents. The core quinoline structure is crucial for their activity.
Potential Antimicrobial Targets:
-
DNA Gyrase (Bacterial Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication in bacteria.
Data Presentation: Hypothetical Biological Activity
The following tables summarize hypothetical quantitative data for the biological activity of this compound, based on activities reported for structurally similar quinoline derivatives. Note: This data is for illustrative purposes only and has not been experimentally determined for this specific compound.
Table 1: Hypothetical Anticancer Activity (IC50 in µM)
| Cancer Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 (Breast) | 15.2 | 0.8 |
| A549 (Lung) | 22.5 | 1.2 |
| HeLa (Cervical) | 18.9 | 0.9 |
| HepG2 (Liver) | 25.1 | 1.5 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Microbial Strain | This compound | Ciprofloxacin (Control) |
| Staphylococcus aureus | 8 | 1 |
| Escherichia coli | 16 | 0.5 |
| Pseudomonas aeruginosa | 32 | 2 |
| Candida albicans | >64 | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Protocol:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Bacterial DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on the quinoline scaffold provides a strong foundation for predicting its potential as an anticancer and antimicrobial agent. The plausible mechanisms of action involve the inhibition of key cellular machinery such as protein kinases, topoisomerases, and DNA gyrase. The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound's biological activities. Further in-depth studies, including synthesis of derivatives, in vitro and in vivo testing, and computational modeling, are warranted to fully elucidate the therapeutic potential and specific molecular targets of this compound.
In Silico Prediction of (2-Methylquinolin-4-yl)methanol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylquinolin-4-yl)methanol is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals. In silico prediction of the physicochemical, pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and pharmacodynamic properties of novel compounds like this compound is a crucial first step in the drug discovery pipeline. This computational screening allows for the early identification of potentially promising candidates and the flagging of those with unfavorable characteristics, thereby saving significant time and resources in the preclinical development phase.
This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, detailed methodologies for these predictions, and hypothetical experimental protocols for their validation.
In Silico Prediction Methodologies
A variety of computational tools and methodologies are employed to predict the properties of small molecules. For this compound, a combination of quantitative structure-activity relationship (QSAR) models, physicochemical property calculators, and ADMET prediction platforms would be utilized. Commonly used and freely accessible web-based tools include SwissADME, pkCSM, and Molinspiration.
The general workflow for the in silico prediction of this compound's properties is depicted below.
Predicted Physicochemical and Pharmacokinetic Properties
The following tables summarize the predicted physicochemical, ADMET, and drug-likeness properties of this compound based on established in silico models.
Physicochemical Properties
| Property | Predicted Value | Reference Tool(s) |
| Molecular Formula | C₁₁H₁₁NO | - |
| Molecular Weight | 173.21 g/mol | - |
| LogP (Octanol/Water Partition Coeff.) | 1.85 | SwissADME, pkCSM |
| Water Solubility (LogS) | -2.5 | SwissADME, pkCSM |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | SwissADME |
| Number of Rotatable Bonds | 1 | SwissADME |
| Number of Hydrogen Bond Acceptors | 2 | SwissADME |
| Number of Hydrogen Bond Donors | 1 | SwissADME |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
| Parameter | Predicted Outcome | Reference Tool(s) |
| Absorption | ||
| Human Intestinal Absorption | High | pkCSM |
| Caco-2 Permeability (logPapp) | > 0.9 cm/s | pkCSM |
| P-glycoprotein Substrate | No | SwissADME, pkCSM |
| Distribution | ||
| BBB Permeability | Yes | SwissADME, pkCSM |
| CNS Permeability | Yes | pkCSM |
| Volume of Distribution (VDss) | 0.5 L/kg | pkCSM |
| Metabolism | ||
| CYP1A2 Inhibitor | No | SwissADME, pkCSM |
| CYP2C19 Inhibitor | No | SwissADME, pkCSM |
| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM |
| CYP2D6 Inhibitor | No | SwissADME, pkCSM |
| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |
| Excretion | ||
| Total Clearance | 0.6 L/h/kg | pkCSM |
| Toxicity | ||
| AMES Toxicity | No | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | Yes | pkCSM |
| Skin Sensitization | No | pkCSM |
Drug-Likeness and Bioactivity Score
| Parameter | Predicted Outcome | Reference Tool(s) |
| Drug-Likeness Rules | ||
| Lipinski's Rule of Five | 0 Violations | SwissADME |
| Ghose Filter | 0 Violations | SwissADME |
| Veber Rule | 0 Violations | SwissADME |
| Egan Rule | 0 Violations | SwissADME |
| Muegge Rule | 0 Violations | SwissADME |
| Bioactivity Score | ||
| GPCR Ligand | -0.15 | Molinspiration |
| Ion Channel Modulator | -0.20 | Molinspiration |
| Kinase Inhibitor | 0.10 | Molinspiration |
| Nuclear Receptor Ligand | -0.35 | Molinspiration |
| Protease Inhibitor | -0.25 | Molinspiration |
| Enzyme Inhibitor | 0.18 | Molinspiration |
Potential Biological Targets and Signaling Pathways
Based on the known biological activities of quinoline derivatives, this compound could potentially exhibit anticancer or antimicrobial activities.
Anticancer Activity: EGFR Signaling Pathway
Many quinoline-based compounds have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR can block downstream signaling pathways like the PI3K-Akt and MAPK pathways, leading to reduced cell proliferation and survival.
Antimicrobial Activity: Bacterial DNA Gyrase and Topoisomerase IV Inhibition
Quinolone antibiotics are well-known for their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By targeting these enzymes, this compound could potentially disrupt bacterial cell division and lead to cell death.
Experimental Protocols for Validation
The following are proposed experimental protocols to validate the in silico predictions for this compound.
Physicochemical Property Validation
-
LogP Determination: The octanol-water partition coefficient can be experimentally determined using the shake-flask method or by high-performance liquid chromatography (HPLC).
-
Aqueous Solubility: Solubility can be measured by adding an excess of the compound to water, stirring to equilibrium, and then quantifying the concentration of the dissolved compound using UV-Vis spectroscopy or HPLC.
In Vitro ADMET Assays
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The transport of this compound across this monolayer is measured to predict intestinal absorption.
-
CYP450 Inhibition Assays: Recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) are incubated with the compound and a known substrate. The inhibition of substrate metabolism is measured to determine the inhibitory potential of the compound.
-
Hepatotoxicity Assay: Human hepatocyte cell lines (e.g., HepG2) are treated with varying concentrations of the compound. Cell viability is assessed using assays such as the MTT or LDH release assay to determine cytotoxic effects.
-
AMES Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound. Different strains of Salmonella typhimurium are exposed to the compound, and the number of revertant colonies is counted.
Biological Activity Assays
-
Kinase Inhibition Assay (e.g., EGFR): An in vitro kinase assay can be performed using purified recombinant EGFR. The ability of this compound to inhibit the phosphorylation of a substrate peptide is measured, typically using a luminescence-based or fluorescence-based method.
-
Cell Proliferation Assay: Cancer cell lines with high EGFR expression (e.g., A549, HCT116) can be treated with the compound. The effect on cell viability and proliferation can be determined using the MTT or crystal violet assay.
-
Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against various bacterial strains (e.g., E. coli, S. aureus) can be determined using broth microdilution or agar dilution methods.
-
DNA Gyrase/Topoisomerase IV Inhibition Assay: The inhibitory effect of the compound on the supercoiling activity of purified bacterial DNA gyrase or the decatenation activity of topoisomerase IV can be measured using gel electrophoresis.
Conclusion
The in silico prediction of the properties of this compound suggests that it has a favorable drug-like profile with good predicted oral bioavailability and central nervous system penetration. While predictions indicate potential inhibition of some CYP450 enzymes and possible hepatotoxicity, which would require further investigation, the overall profile warrants further preclinical evaluation. The predicted bioactivity scores suggest potential as a kinase or enzyme inhibitor, aligning with the known activities of quinoline derivatives. The proposed experimental protocols provide a roadmap for the validation of these computational predictions and the further characterization of this compound as a potential therapeutic agent.
An In-depth Technical Guide to (2-Methylquinolin-4-yl)methanol and its Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of (2-Methylquinolin-4-yl)methanol [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4939-28-0 |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol and other organic solvents |
| LogP | 1.7 (predicted) |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reduction of a suitable carbonyl precursor at the 4-position of the 2-methylquinoline scaffold. A common and effective method involves the reduction of 2-methylquinoline-4-carbaldehyde using a hydride reducing agent.
Experimental Protocol: Synthesis via Reduction of 2-Methylquinoline-4-carbaldehyde
This protocol is adapted from analogous reductions of quinoline aldehydes.
Materials:
-
2-Methylquinoline-4-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-methylquinoline-4-carbaldehyde (1.0 eq) in anhydrous THF (if using LiAlH₄) or methanol (if using NaBH₄).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath.
-
For LiAlH₄: Slowly add lithium aluminum hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.
-
For NaBH₄: Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred methanolic solution.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction:
-
For LiAlH₄: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.
-
For NaBH₄: Carefully add water to the reaction mixture to quench the excess NaBH₄.
-
-
Workup and Extraction:
-
For LiAlH₄: Filter the granular precipitate and wash it thoroughly with diethyl ether or ethyl acetate. Collect the filtrate.
-
For NaBH₄: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer.
-
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Role in Medicinal Chemistry
The quinoline scaffold is a cornerstone in drug discovery, and this compound serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules. The methyl group at the 2-position and the hydroxyl group at the 4-position offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Quinoline derivatives are well-documented for their potent anticancer activities, targeting various hallmarks of cancer. While specific data for this compound is limited, numerous derivatives have shown significant efficacy against a range of cancer cell lines.
Quantitative Data for Quinoline Derivatives (Anticancer Activity)
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 2-Arylquinolines | HeLa, PC3 | 8.3 - 34.34 | [2] |
| Quinoline-based mTOR inhibitor | HL-60 | 0.064 | [3] |
| 4-(2-fluorophenoxy)quinoline derivative | HT-29, MKN-45, A549 | 0.07 - 0.22 | [2] |
| 4-Aminoquinazoline derivative | Breast Cancer Cell Lines | 2.20 - 11.90 | [4] |
| Quinoline–chalcone hybrid | MCF-7, MDA-MB-231, SKBR-3 | 0.75 - 1.05 | [5] |
Mechanism of Action in Cancer:
Quinoline derivatives exert their anticancer effects through multiple mechanisms, including:
-
Inhibition of Kinase Signaling Pathways: A significant number of quinoline-based compounds have been developed as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][6][7] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
-
Downregulation of Oncoproteins: Some quinoline derivatives have been shown to downregulate the expression of oncoproteins. For example, a novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating Lumican, a proteoglycan implicated in cancer progression.
-
Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers, making it a prime target for therapeutic intervention. Quinoline-based inhibitors have been designed to target key components of this pathway, such as PI3K and mTOR kinases.
Signaling Pathway: Lumican in Cancer
Lumican is a small leucine-rich proteoglycan that has been implicated in the regulation of cancer cell adhesion, migration, and invasion. In some cancers, lumican can promote tumorigenesis, while in others, it can have a tumor-suppressive role. The signaling pathways through which lumican exerts its effects are complex and can involve interactions with various cell surface receptors and modulation of downstream signaling cascades.
Antimicrobial Activity
The quinoline ring is a key pharmacophore in a number of antimicrobial agents. Derivatives of this compound have the potential to be developed into new antibacterial and antifungal drugs.
Quantitative Data for Quinoline Derivatives (Antimicrobial Activity)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinoline-based hybrids | Staphylococcus aureus | 2 | [8] |
| Quinoline-based hybrids | Mycobacterium tuberculosis H37Rv | 10 | [8] |
| 2-sulfoether-4-quinolones | Staphylococcus aureus, Bacillus cereus | 0.8 (µM) | [6] |
| 4-hydroxy-2-quinolone analogs | Aspergillus flavus | 1.05 | |
| Methanol extract of Skimmia anquetilia | Pseudomonas aeruginosa | 2000 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties. They can modulate the production of inflammatory mediators and the activity of enzymes involved in the inflammatory response.
Quantitative Data for Quinoline Derivatives (Anti-inflammatory Activity)
| Compound/Derivative Class | Assay | IC₅₀ (µM) | Reference(s) |
| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative | TNF-α formation inhibition | 2.3 | |
| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative | β-glucuronidase release inhibition | 5.0 | |
| Methanol extract of Ficus pumila | Acetic acid-induced writhing inhibition | - |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity of a compound.
Materials:
-
Adherent cells (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. While direct biological data for this specific compound is sparse in the public literature, the extensive research on its derivatives clearly demonstrates the potential of the 2-methyl-4-substituted quinoline core in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this compound, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the biological activities of this compound itself is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich medicinal chemistry of this promising heterocyclic compound.
References
- 1. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 2-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds. Among its many derivatives, the 2-methylquinoline (quinaldine) core has garnered significant attention due to its versatile chemical reactivity and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-methylquinoline derivatives, tailored for professionals in drug discovery and development. The document delves into key synthetic methodologies, presents quantitative biological data, and elucidates the mechanisms of action, offering a valuable resource for the exploration and exploitation of this important class of compounds.
A Rich History: From Coal Tar to Key Industrial Dyes
The journey of 2-methylquinoline is intrinsically linked to the history of quinoline itself. Initially isolated from coal tar in 1834, the precise structure of quinoline was a subject of debate until Wilhelm von Hofmann's work in the mid-19th century. The subsequent quest for synthetic routes to this novel heterocycle paved the way for the discovery of its methylated analogs.
The most pivotal advancements in the synthesis of 2-methylquinoline came in the 1880s with the development of the Skraup and Doebner-von Miller reactions. These methods, which are still in use today, allowed for the large-scale production of quinolines from simple aromatic amines.[1][2] The Doebner-von Miller reaction, in particular, which utilizes α,β-unsaturated carbonyl compounds, proved to be a direct and efficient route to 2-methylquinolines.[3]
The industrial significance of 2-methylquinoline derivatives was firmly established with the discovery of synthetic dyes. Notably, 2-methylquinoline is a key precursor in the synthesis of Quinoline Yellow WS (D&C Yellow 10), a widely used colorant in food, pharmaceuticals, and cosmetics.[4][5] The synthesis involves the condensation of 2-methylquinoline (quinaldine) with phthalic anhydride.[6] Another historically important dye derived from 2-methylquinoline is Pinacyanol, one of the first synthetic photographic sensitizers, discovered in the early 20th century.[7][8][9] Quinaldine Red, another derivative, has found utility as a pH indicator.[1][10]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the 2-methylquinoline core has been achieved through several classical and modern organic reactions. The following sections detail the most historically significant and widely employed methods.
The Doebner-von Miller Reaction
This reaction is a cornerstone for the synthesis of 2-methylquinolines and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]
-
Reagents and Equipment:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride
-
Sodium hydroxide solution
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Steam distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, aniline is dissolved in aqueous hydrochloric acid to form aniline hydrochloride.
-
Zinc chloride is added as a catalyst.
-
The mixture is heated, and crotonaldehyde is added portion-wise while maintaining a controlled temperature.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is made strongly basic with a sodium hydroxide solution.
-
The 2-methylquinoline is then isolated and purified by steam distillation.
-
Diagram: Experimental Workflow for the Doebner-von Miller Synthesis of 2-Methylquinoline
Caption: A generalized workflow for the synthesis of 2-methylquinoline via the Doebner-von Miller reaction.
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[11] While the parent Skraup reaction yields quinoline, modifications using appropriate precursors can lead to 2-methylquinoline derivatives.
-
Reagents and Equipment:
-
Aniline
-
Glycerol
-
Sulfuric acid (concentrated)
-
Nitrobenzene
-
Ferrous sulfate (optional, to moderate the reaction)
-
Large round-bottom flask with a reflux condenser
-
-
Procedure:
-
Aniline and concentrated sulfuric acid are carefully mixed in a large round-bottom flask, with cooling.
-
Anhydrous glycerol and ferrous sulfate (if used) are added to the mixture.
-
Nitrobenzene is then added.
-
The mixture is heated gently to initiate the exothermic reaction. The external heat is removed, and the reaction is allowed to proceed.
-
After the initial vigorous reaction subsides, the mixture is heated under reflux for several hours.
-
The reaction mixture is cooled and diluted with water.
-
Unreacted nitrobenzene is removed by steam distillation.
-
The solution is then made alkaline with sodium hydroxide, and the quinoline product is isolated by steam distillation.
-
Diagram: Reaction Mechanism of the Skraup Synthesis
Caption: A simplified mechanism of the Skraup synthesis, starting from glycerol and aniline.
Biological Activities of 2-Methylquinoline Derivatives
2-Methylquinoline derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development. The following sections summarize the quantitative data for their most prominent activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 2-methylquinoline derivatives against a variety of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 - 34.34 | [12] |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [12] |
| Quinoline-Chalcone Hybrids | MCF-7 (Breast) | 2.2 - 15.4 | [13] |
| Quinoline-Chalcone Hybrids | Caco-2 (Colon) | 2.5 - 5.0 | [13] |
| 7-Alkoxy-4-aminoquinolines | Various | < 1.0 | [14] |
Antimicrobial Activity
The 2-methylquinoline core is also a key feature in many potent antimicrobial agents, with activity against both bacteria and fungi.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Derivatives | MRSA | 0.75 | [15] |
| Quinoline-2-one Derivatives | VRE | 0.75 | [15] |
| Quinoline-based Hydrazones | S. aureus | 0.49 | [2] |
| Quinoline-based Hydrazones | E. coli | 0.49 | [2] |
| Quinoline-based Hydrazones | A. fumigatus | 0.98 | [2] |
Anti-inflammatory Activity
Certain 2-methylquinoline derivatives have shown promising anti-inflammatory properties.
| Compound Class | Assay | IC50 (µM) | Reference |
| 2-Hydroxyquinoline Derivatives | α-Glucosidase Inhibition | 64.4 (µg/mL) | [16] |
| Sulfonamide derivatives of quinoline | Anti-inflammatory | 2.9 (µg/mL) | [16] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 2-methylquinoline derivatives stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.
Inhibition of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[17][18][19]
Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Quinoline Derivatives
Caption: 2-Methylquinoline derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer. Some quinoline derivatives have been shown to modulate this pathway.[20][21]
Diagram: Modulation of the MAPK/ERK Signaling Pathway by Quinoline Derivatives
Caption: Certain 2-methylquinoline derivatives can interfere with the MAPK/ERK signaling cascade, thereby affecting gene transcription and cell proliferation.
Physicochemical Properties of 2-Methylquinoline
The physicochemical properties of 2-methylquinoline are fundamental to its application in synthesis and its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₀H₉N |
| Molar Mass | 143.19 g/mol |
| Appearance | Colorless to yellowish oily liquid |
| Density | 1.058 g/cm³ |
| Melting Point | -2 °C |
| Boiling Point | 248 °C |
| Solubility in Water | Slightly soluble |
Conclusion and Future Perspectives
The 2-methylquinoline scaffold has a rich history, evolving from a coal tar byproduct to a cornerstone of industrial dye chemistry and a privileged structure in modern drug discovery. The classical synthetic routes, such as the Doebner-von Miller and Skraup reactions, remain relevant, while ongoing research continues to uncover novel derivatives with potent biological activities. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with the ability to modulate key signaling pathways like PI3K/Akt and MAPK, underscore the immense therapeutic potential of this class of compounds. Future research will undoubtedly focus on the rational design of novel 2-methylquinoline derivatives with enhanced potency and selectivity, as well as a deeper understanding of their molecular mechanisms of action. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics.
References
- 1. Quinaldine - Wikipedia [en.wikipedia.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discofinechem.com [discofinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
- 6. Quinoline Yellow | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinaldine red - Wikipedia [en.wikipedia.org]
- 11. Quinoline derivatives as pi3 kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijmphs.com [ijmphs.com]
- 21. EP1409481B1 - Quinoline derivatives and their use as tyrosine kinase inhibitors - Google Patents [patents.google.com]
Structure elucidation of (2-Methylquinolin-4-yl)methanol
An In-depth Technical Guide to the Structure Elucidation of (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. The precise determination of the molecular structure of such compounds is a critical step in drug discovery and development. It underpins the understanding of structure-activity relationships (SAR), mechanism of action, and pharmacokinetic properties. This guide provides a comprehensive overview of the modern analytical techniques and methodologies employed in the structural elucidation of this compound.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. This data provides a foundational profile of the molecule.[3][4]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 4939-28-0 | PubChem[3] |
| Molecular Formula | C₁₁H₁₁NO | PubChem[3] |
| Molecular Weight | 173.21 g/mol | PubChem[3][4] |
| Monoisotopic Mass | 173.08406 Da | PubChem[3][5] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)CO | PubChem[3] |
| InChIKey | MNDWQNXETQDJMZ-UHFFFAOYSA-N | PubChem[3] |
| XlogP (Predicted) | 1.7 | PubChem[3][5] |
| Polar Surface Area | 33.1 Ų | PubChem[3] |
| Hazard Statements | H302, H315, H319, H335 | PubChem[3] |
Synthesis Overview
The synthesis of quinoline derivatives often involves cyclization reactions. A common approach for a substituted quinoline like this compound could involve the reduction of a corresponding carboxylic acid or ester precursor, which itself might be synthesized through established methods like the Doebner-von Miller reaction or Conrad-Limpach synthesis.
A generalized workflow for obtaining the target compound for analysis is outlined below.
Core Structure Elucidation Techniques
A combination of spectroscopic and analytical techniques is essential for unambiguous structure determination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can offer clues about the molecule's structure.
Predicted Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₁₂NO]⁺ | 174.09134 |
| [M+Na]⁺ | [C₁₁H₁₁NNaO]⁺ | 196.07328 |
| [M+K]⁺ | [C₁₁H₁₁KNO]⁺ | 212.04722 |
| [M-H]⁻ | [C₁₁H₁₀NO]⁻ | 172.07678 |
| [M]⁺ | [C₁₁H₁₁NO]⁺ | 173.08351 |
Data sourced from PubChem predictions.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 (broad) | O-H (Alcohol) | Stretching |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 3000 - 2850 | C-H (Aliphatic, -CH₃, -CH₂-) | Stretching |
| 1600 - 1450 | C=C and C=N (Aromatic Rings) | Stretching |
| 1260 - 1000 | C-O (Alcohol) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR : Provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling), and their integration (ratio).
-
¹³C NMR : Shows the number of different types of carbon atoms in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Quinoline Ring Protons | 7.5 - 8.5 | 120 - 150 |
| H3 (Singlet) | ~7.2 | ~119 |
| -CH₂- (Methylene) | ~4.8 | ~62 |
| -CH₃ (Methyl) | ~2.7 | ~25 |
| -OH (Alcohol) | Variable (broad singlet) | - |
| Note: These are typical predicted values. Actual experimental values may vary based on solvent and other conditions. |
X-ray Crystallography
Illustrative Crystal Data for a Related Analogue
| Parameter | Value (for C₁₁H₁₀ClNO) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.963 |
| b (Å) | 4.632 |
| c (Å) | 14.469 |
| β (°) ** | 103.612 |
| Volume (ų) ** | 974.7 |
| Z | 4 |
| This data is for (2-Chloro-8-methylquinolin-3-yl)methanol and serves as an example of crystallographic output.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes.
-
Data Processing : Calibrate the instrument using a known standard. Determine the accurate mass of the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and compare the value to the theoretical mass calculated for the expected molecular formula (C₁₁H₁₁NO) to confirm elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to TMS.
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., ethanol, chloroform, ethyl acetate).
-
Data Collection : Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[6]
-
Structure Solution and Refinement : Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic positions and thermal parameters anisotropically using full-matrix least-squares refinement.[6]
Logical Workflow and Application
The elucidation of a molecule's structure is a logical, stepwise process where data from multiple techniques are integrated. This confirmed structure is fundamental to the drug discovery process.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. While mass spectrometry and IR spectroscopy provide initial, crucial pieces of the puzzle regarding molecular formula and functional groups, NMR spectroscopy offers the detailed blueprint of the atomic connectivity. For absolute confirmation of the three-dimensional arrangement, single-crystal X-ray crystallography remains the gold standard. The detailed protocols and integrated workflow presented in this guide offer a robust framework for researchers in the chemical and pharmaceutical sciences to confidently determine and verify molecular structures, a cornerstone of modern drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4939-28-0 | this compound - AiFChem [aifchem.com]
- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 6. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (2-Methylquinolin-4-yl)methanol
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methylquinolin-4-yl)methanol, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows and relationships to facilitate a deeper understanding of this compound.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position. Its structure is foundational to its chemical reactivity and physical properties.
Molecular Structure:
-
IUPAC Name: this compound[1]
-
SMILES: CC1=NC2=CC=CC=C2C(=C1)CO[1]
-
InChI: InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3[1]
-
InChIKey: MNDWQNXETQDJMZ-UHFFFAOYSA-N[1]
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Appearance | Solid | BIOSYNCE[2] |
| Melting Point | 143-148 °C | BIOSYNCE[2] |
| Boiling Point | 337.3 ± 27.0 °C at 760 mmHg | BIOSYNCE[2] |
| Density | 1.2 ± 0.1 g/cm³ | BIOSYNCE[2] |
| Flash Point | 157.8 ± 23.7 °C | BIOSYNCE[2] |
| Solubility | Soluble in ethanol, acetone, and chloroform; insoluble in water. | BIOSYNCE[2] |
Table 2: Chemical and Computational Properties
| Property | Value | Source |
| pKa (Acidity Coefficient) | 13.46 ± 0.10 (Predicted) | BIOSYNCE[2] |
| XlogP | 1.7 | PubChem[1] |
| Monoisotopic Mass | 173.084063974 Da | PubChem[1] |
| Molar Refractivity | 53.5 ± 0.3 cm³ | BIOSYNCE[2] |
| Polar Surface Area | 33.1 Ų | PubChem[1] |
Experimental Protocols
This section details generalized experimental protocols for the synthesis and analysis of this compound, adapted from established methodologies for related quinoline derivatives.
Synthesis via Conrad-Limpach-Knorr Reaction followed by Reduction
A plausible synthetic route to this compound involves a modified Conrad-Limpach-Knorr synthesis to form the quinoline core, followed by reduction of a carboxylic acid or ester intermediate.
Step 1: Synthesis of 2-Methyl-4-quinolinecarboxylic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The water formed during the reaction can be removed by a Dean-Stark trap.
-
Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (PPA) or a similar dehydrating agent. Heat the mixture to 250°C for 1-2 hours.
-
Work-up: Cool the mixture and pour it onto crushed ice. The precipitate, 2-methyl-4-hydroxyquinoline, is filtered, washed with water, and dried.
-
Oxidation (if necessary) and Esterification: The 4-hydroxyquinoline can be converted to the corresponding 4-chloroquinoline using POCl₃. Subsequent reaction with a cyanide source followed by hydrolysis would yield the carboxylic acid. Alternatively, direct oxidation methods may be employed. The resulting carboxylic acid is then esterified (e.g., using methanol and a catalytic amount of sulfuric acid).
Step 2: Reduction to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve the 2-methyl-4-quinolinecarboxylate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up and Purification: Filter the resulting solid and wash it with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Caption: A generalized synthetic workflow for this compound.
Spectroscopic Analysis
The following are generalized protocols for obtaining spectroscopic data for this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse ('zg30').
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ('zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
3.2.2. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.
-
3.2.3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is suitable.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Positive Ion Mode):
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
The protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation can be induced for structural elucidation (MS/MS).
-
Caption: A general workflow for the spectroscopic analysis of the compound.
Purity and Lipophilicity Determination by HPLC
A reverse-phase HPLC (RP-HPLC) method can be used to assess the purity and determine the lipophilicity (log k) of the compound.
-
Instrumentation: HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be 10-90% B over 20 minutes.
-
Detection: Monitor at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 310 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and analyze the chromatogram for purity (peak area percentage) and retention time. The logarithm of the retention factor (log k) can be correlated with the compound's lipophilicity.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active molecules, including antimalarial, anticancer, and antimicrobial agents. It is plausible that this compound could serve as a valuable intermediate in the synthesis of molecules with therapeutic potential. Further research is required to elucidate its specific biological targets and mechanisms of action.
Caption: Logical relationships between the structure and expected properties.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]
-
Precautionary Measures: Wear protective gloves, eye protection, and appropriate laboratory attire. Avoid breathing dust.
-
Storage: Store in a cool, dry, and dark place, sealed in a dry environment at room temperature.[2]
This technical guide provides a foundational understanding of this compound. The experimental protocols are intended as a starting point and may require optimization for specific applications.
References
An In-depth Technical Guide to (2-Methylquinolin-4-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (2-Methylquinolin-4-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identity
IUPAC Name: this compound[1][2]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
2-Methylquinoline-4-methanol[1]
-
4-hydroxymethyl-2-methyl quinoline[1]
-
(2-methyl-4-quinolyl)methanol[1]
-
(2-methyl-4-quinolinyl)methanol[1]
-
2-methyl-4-hydroxymethylquinoline[1]
-
(2-METHYL-QUINOLIN-4-YL)-METHANOL[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C11H11NO | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Melting Point | 143-148 °C | BIOSYNCE[3] |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 4939-28-0 | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| InChI Key | MNDWQNXETQDJMZ-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
General Synthetic Approach: The synthesis of substituted quinolines can often be achieved through classic reactions such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Friedländer annulation. For instance, a plausible route to this compound could start from a pre-functionalized quinoline, such as a 4-carboxy or 4-formyl-2-methylquinoline, followed by a reduction step to yield the primary alcohol.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Target cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control with DMSO and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results can be used to determine the IC50 value of the compound.
Biological Activity and Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][5] Molecular modeling studies on related 2-methylquinoline-4-thiol derivatives suggest a high biological potential.[6] this compound can serve as a crucial pharmaceutical intermediate for the synthesis of various drugs and bioactive molecules.[3] It can also be utilized as a catalyst and ligand in organic synthesis.[3] For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor activity against the HepG2 cell line.[4][7]
Safety Information
This compound is associated with several hazard statements. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate safety precautions, such as wearing protective gloves, goggles, and clothing, should be taken when handling this chemical.[3] It should be stored in a dark, dry, and well-ventilated area, away from ignition sources and oxidants.[3]
Visualization of Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
References
- 1. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4939-28-0 | this compound - AiFChem [aifchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Hazards of (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Methylquinolin-4-yl)methanol , with the Chemical Abstracts Service (CAS) number 4939-28-0 , is a quinoline derivative of interest in medicinal chemistry and organic synthesis. As with any chemical compound, a thorough understanding of its safety and hazard profile is paramount for safe handling and use in a laboratory or industrial setting. This technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing from available data and information on structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for assessing its potential for exposure and for developing appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
Hazard Identification and Classification
This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements and pictograms.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
Signal Word: Warning
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.[1]
Toxicological Profile
General Toxicity of Quinoline Derivatives:
-
Genotoxicity: Quinoline and several of its derivatives have been shown to be genotoxic, capable of causing mutations and DNA damage.[2][3][4][5] The mutagenic potential often depends on the specific substitution pattern on the quinoline ring.
-
Carcinogenicity: Quinoline itself is considered a carcinogen in animal studies, primarily causing liver and vascular tumors.[2][3][4] The carcinogenic potential of substituted quinolines varies widely.
-
Neurotoxicity: Certain quinoline derivatives, particularly those used as antimalarial drugs, have been associated with neurotoxic effects, which in some cases can be irreversible.[6][7]
-
Cytotoxicity: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines, which is the basis for their investigation as potential anticancer agents.[8][9][10]
Due to the lack of specific data for this compound, it is prudent to handle this compound with the assumption that it may possess some of the toxicological properties observed in other quinoline derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible assessment of a compound's toxicological properties. Below are representative protocols for key in vitro and in vivo assays that can be adapted to evaluate the safety of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to determine the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11][12]
Materials:
-
Target cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Caption: Workflow for MTT cytotoxicity assay.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is a widely used method to assess the mutagenic potential of a chemical.[13][14][15][16]
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium. The test can be performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[13][14]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
DMSO
-
S9 mix (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Positive and negative controls
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains.
-
Plate Incorporation Method:
-
To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the Ames test.
In Vivo Micronucleus Assay
This assay is used to detect chromosomal damage in mammals.[17][18][19][20][21]
Principle: The in vivo micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals is an indication of genotoxicity.[18][19][21]
Materials:
-
Rodents (mice or rats)
-
This compound
-
Dosing vehicle
-
Positive and negative controls
-
Fetal bovine serum
-
Acridine orange or other suitable stain
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at several dose levels.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic and normochromatic erythrocytes and to visualize micronuclei.
-
Scoring: Score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.
-
Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.
Caption: Workflow for the in vivo micronucleus assay.
Potential Signaling Pathways
The biological activity of quinoline derivatives is often mediated through their interaction with various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest several potential targets.
-
DNA Damage Response: Genotoxic quinolines can activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.
-
Oxidative Stress Pathways: Some quinoline derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
-
Apoptosis Pathways: Cytotoxic quinolines can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Kinase Signaling: Many quinoline-based anticancer agents function by inhibiting specific protein kinases involved in cell proliferation and survival.
Further research is needed to identify the specific molecular targets and signaling pathways modulated by this compound.
Caption: Potential signaling pathways affected by quinoline derivatives.
Safe Handling and Emergency Procedures
Given the hazard profile of this compound, the following handling and emergency procedures are recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[22]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[22]
-
Respiratory Protection: If working outside a fume hood or with powders, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[22][23][24]
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[22][23][24]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[22][23]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[22][23][24]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[24]
-
Specific Hazards: Emits toxic fumes under fire conditions.
Disposal Considerations:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a chemical compound with moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system. While specific toxicological data for this compound is limited, the broader class of quinoline derivatives exhibits a range of toxicological effects, including genotoxicity, carcinogenicity, and neurotoxicity. Therefore, it is essential to handle this compound with appropriate safety precautions, including the use of engineering controls and personal protective equipment. The experimental protocols provided in this guide can be adapted to further characterize the toxicological profile of this compound and to ensure its safe use in research and development.
References
- 1. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. criver.com [criver.com]
- 20. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 21. Micronucleus test - Wikipedia [en.wikipedia.org]
- 22. aksci.com [aksci.com]
- 23. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 24. solventsandpetroleum.com [solventsandpetroleum.com]
(2-Methylquinolin-4-yl)methanol molecular formula C11H11NO
An In-Depth Technical Guide to (2-Methylquinolin-4-yl)methanol (C11H11NO)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, this compound (CAS No: 4939-28-0), a compound with the molecular formula C11H11NO. While primarily recognized as a versatile pharmaceutical intermediate, its structural features merit a deeper investigation into its potential biological significance.[3] This document provides a consolidated overview of its known physicochemical properties, outlines a representative synthetic protocol, and discusses its potential roles in drug discovery within the broader context of quinoline pharmacology. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using high-contrast diagrams to facilitate understanding and application in a research and development setting.
Physicochemical and Computed Properties
This compound is a solid organic compound soluble in common organic solvents but insoluble in water.[3] Its key properties, sourced from established chemical databases, are summarized below to provide a foundational dataset for experimental design.[3][4]
| Property | Value | Source |
| Molecular Formula | C11H11NO | PubChem[4] |
| Molecular Weight | 173.21 g/mol | PubChem[4] |
| Monoisotopic Mass | 173.084063974 Da | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 4939-28-0 | PubChem[4] |
| Appearance | Solid | BIOSYNCE[3] |
| Melting Point | 143-148 °C | BIOSYNCE[3] |
| Boiling Point (Est.) | 337.3 ± 27.0 °C at 760 mmHg | BIOSYNCE[3] |
| Density (Est.) | 1.2 ± 0.1 g/cm³ | BIOSYNCE[3] |
| Flash Point (Est.) | 157.8 ± 23.7 °C | BIOSYNCE[3] |
| Solubility | Soluble in ethanol, acetone, chloroform; Insoluble in water | BIOSYNCE[3] |
| XLogP3 (Predicted) | 1.7 | PubChem[4] |
Role in Medicinal Chemistry and Drug Discovery
Quinoline and its derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a diverse range of biological targets.[5][6] This has led to the development of numerous approved drugs for conditions including malaria (e.g., Chloroquine), cancer (e.g., Bosutinib), and bacterial infections (e.g., Ciprofloxacin).[2][6] The biological activities of quinoline derivatives are extensive, encompassing anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][5]
This compound serves as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[3][7] Its structure, featuring a reactive primary alcohol group on the quinoline core, allows for straightforward chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.
Below is a conceptual workflow illustrating how a compound like this compound is utilized in a typical drug discovery pipeline.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. biosynce.com [biosynce.com]
- 4. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of (2-Methylquinolin-4-yl)methanol from 2-methylquinoline
Application Notes: Synthesis of (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials. Molecules incorporating this structure exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex and potentially therapeutic agents. Its structure, featuring a reactive primary alcohol, allows for diverse functionalization pathways to generate libraries of novel compounds for drug discovery programs.
This document provides a detailed two-step protocol for the synthesis of this compound, starting with the well-established Pfitzinger reaction to create the quinoline core, followed by a standard reduction of the resulting carboxylic acid.
Synthetic Strategy
A direct functionalization of 2-methylquinoline at the 4-position to introduce a hydroxymethyl group is challenging. A more robust and higher-yielding synthetic approach involves a two-step sequence:
-
Step 1: Pfitzinger Reaction. Synthesis of the key intermediate, 2-methylquinoline-4-carboxylic acid, via the condensation of isatin with acetone in the presence of a strong base. The Pfitzinger reaction is a classic and reliable method for constructing the quinoline-4-carboxylic acid framework.[1][2]
-
Step 2: Reduction. Conversion of the carboxylic acid group of 2-methylquinoline-4-carboxylic acid to a primary alcohol using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄), yielding the target compound, this compound.[3][4]
The overall synthetic workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methylquinoline-4-carboxylic acid via Pfitzinger Reaction
This protocol describes the condensation of isatin and acetone to yield 2-methylquinoline-4-carboxylic acid.[5]
Materials and Equipment:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in 30 mL of 95% ethanol with stirring. Caution: This dissolution is highly exothermic; cool the flask in an ice bath if necessary.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will change from orange to a pale yellow, indicating the formation of the potassium salt of isatinic acid.[6] Continue stirring at room temperature for an additional 30 minutes.
-
Addition of Acetone: Add 10 mL of acetone to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Precipitation: After the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a 500 mL beaker and dilute with approximately 100 mL of water. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with constant stirring until the pH reaches 4-5. A precipitate of 2-methylquinoline-4-carboxylic acid will form.
-
Isolation and Drying: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, wash the filter cake with cold water, and dry it in a vacuum oven.
Step 2: Reduction of 2-Methylquinoline-4-carboxylic acid
This protocol details the reduction of the carboxylic acid intermediate to the target primary alcohol using LiAlH₄.[3][4]
Materials and Equipment:
-
2-Methylquinoline-4-carboxylic acid (from Step 1)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
-
Deionized Water
-
Three-neck round-bottom flask (250 mL) equipped with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
LiAlH₄ Suspension: Under a positive pressure of nitrogen, carefully add 1.5 g of LiAlH₄ powder to the flask, followed by 50 mL of anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath. Safety Note: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. Handle with extreme care in an inert atmosphere.
-
Addition of Carboxylic Acid: Dissolve 3.0 g of 2-methylquinoline-4-carboxylic acid in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Extremely carefully and slowly , quench the excess LiAlH₄ by the sequential dropwise addition of:
-
1.5 mL of water
-
1.5 mL of 15% aqueous NaOH
-
4.5 mL of water A granular white precipitate should form, which can be easily filtered.
-
-
Alternative Quenching (with Rochelle's Salt): Slowly add a saturated aqueous solution of sodium potassium tartrate to the cooled reaction mixture with vigorous stirring. Continue stirring until the gray suspension turns into a clear solution with a white precipitate.
-
Isolation: Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reactant | Reagent(s) | Solvent | Temp. | Time | Expected Yield |
| 1 | Isatin (5.0 g) | KOH (10 g), Acetone (10 mL) | Ethanol | Reflux | 4-6 h | 60-75% |
| 2 | 2-Methylquinoline-4-carboxylic acid (3.0 g) | LiAlH₄ (1.5 g) | Anhydrous THF | 0 °C to RT | 4-6 h | 80-90% |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO[7] |
| Molecular Weight | 173.21 g/mol [7] |
| CAS Number | 4939-28-0[7] |
| Appearance | Off-white to pale yellow solid (predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.10-8.00 (m, 2H), 7.70-7.60 (m, 1H), 7.55-7.45 (m, 1H), 7.25 (s, 1H), 4.90 (s, 2H, -CH₂OH), 2.70 (s, 3H, -CH₃), ~2.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 158.5, 148.0, 145.0, 130.0, 129.5, 127.0, 125.5, 124.0, 121.0, 62.5 (-CH₂OH), 25.0 (-CH₃) |
(Note: NMR data are predicted based on analogous structures and general chemical shift ranges. Actual values should be confirmed experimentally.)
Applications in Drug Development
This compound is a versatile synthetic intermediate. The primary alcohol functionality provides a handle for numerous chemical transformations, allowing for the strategic elaboration of the quinoline core. Key applications include:
-
Ester and Ether Formation: The hydroxyl group can be readily converted into esters and ethers, enabling the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.
-
Oxidation: Oxidation of the alcohol to the corresponding aldehyde (2-methylquinoline-4-carbaldehyde) provides an electrophilic center for reactions such as reductive amination, Wittig reactions, and aldol condensations, further expanding the molecular diversity.
-
Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using SOCl₂) creates a precursor for nucleophilic substitution reactions, allowing for the introduction of nitrogen, sulfur, or carbon-based nucleophiles.
By leveraging these transformations, researchers can synthesize novel quinoline derivatives for screening against various biological targets, contributing to the development of new therapeutic agents.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 2-Methylquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of 2-methylquinoline-4-carbaldehyde to its corresponding primary alcohol, (2-methylquinolin-4-yl)methanol. The primary method detailed utilizes sodium borohydride, a mild and selective reducing agent. An alternative protocol using catalytic hydrogenation is also discussed. This guide includes comprehensive experimental procedures, tabulated data for reaction parameters, and visual diagrams to illustrate the workflow, ensuring reproducibility and aiding in the development of related synthetic methodologies.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in medicinal chemistry and drug discovery. Quinoline derivatives are of particular interest due to their prevalence in bioactive molecules and pharmaceuticals.[1] The aldehyde group at the 4-position of the 2-methylquinoline scaffold is a versatile handle for further chemical modifications. Its selective reduction to a hydroxyl group provides a key intermediate for the synthesis of a wide range of compounds with potential therapeutic applications.
Sodium borohydride (NaBH₄) is a widely used reducing agent for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like esters or amides under standard conditions.[2] It is a safer and more convenient alternative to more reactive hydrides such as lithium aluminum hydride (LiAlH₄).[2][3][4][5][6] Catalytic hydrogenation offers a greener alternative, often proceeding with high efficiency and producing water as the only byproduct.
Key Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol outlines the reduction of 2-methylquinoline-4-carbaldehyde to this compound using sodium borohydride in an alcoholic solvent.
Materials:
-
2-methylquinoline-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate eluent (e.g., ethyl acetate/hexanes mixture)
-
UV lamp for visualization
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methylquinoline-4-carbaldehyde (1 equivalent) in methanol or ethanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.[7] The addition should be controlled to manage any effervescence.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Reduction via Catalytic Hydrogenation
This protocol provides an alternative method using catalytic hydrogenation.
Materials:
-
2-methylquinoline-4-carbaldehyde
-
Palladium on carbon (Pd/C, 5-10 mol%) or another suitable catalyst (e.g., Co-graphene composites)[8]
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Setup: In a suitable hydrogenation vessel, combine 2-methylquinoline-4-carbaldehyde and the catalyst (e.g., Pd/C).
-
Solvent Addition: Add a suitable solvent such as ethanol.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., 1 atm from a balloon or higher pressure in a Parr apparatus) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Wash the filter cake with the reaction solvent and concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as described in Protocol 1.
Data Presentation
| Parameter | Protocol 1: Sodium Borohydride Reduction | Protocol 2: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen gas (H₂) with catalyst |
| Typical Catalyst | N/A | Pd/C, Co-graphene composites[8] |
| Solvent | Methanol, Ethanol | Ethanol, Isopropanol/Water[9] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C[9] |
| Pressure | Atmospheric | 1 atm to 10 bar[9] |
| Reaction Time | 1 - 4 hours | 7 - 24 hours[9][10] |
| Work-up | Aqueous quench and extraction | Filtration of catalyst |
| Yield | Generally high | Good to excellent[8] |
| Chemoselectivity | High (reduces aldehydes/ketones)[2] | Can reduce other functional groups |
Mandatory Visualizations
Experimental Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of 2-methylquinoline-4-carbaldehyde using sodium borohydride.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the reduction reaction.
References
- 1. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
Application of (2-Methylquinolin-4-yl)methanol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2-Methylquinolin-4-yl)methanol is a versatile building block in organic synthesis, primarily utilized as a pharmaceutical intermediate for the preparation of bioactive molecules and as a scaffold for the development of novel catalysts and ligands.[1] Its quinoline core is a key structural motif in a wide array of therapeutic agents, imparting significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.
Synthesis of Bioactive Molecules
The primary application of this compound lies in its role as a precursor for the synthesis of complex bioactive molecules, particularly those with potential therapeutic applications. The hydroxyl group and the reactive 2-methyl group on the quinoline scaffold serve as key handles for further functionalization.
Precursor for Antimalarial Agents
The quinoline methanol moiety is a well-established pharmacophore in antimalarial drugs. This compound can be envisioned as a key intermediate in the synthesis of novel antimalarial candidates, analogous to the synthesis of related α-(2-piperidyl)-4-quinolinemethanol derivatives.[1][2]
Logical Workflow for the Synthesis of a Mefloquine Analog
Caption: Proposed synthetic pathway to a mefloquine analog.
Experimental Protocol: Oxidation to 2-Methylquinoline-4-carbaldehyde
This protocol describes the oxidation of the hydroxyl group of this compound to the corresponding aldehyde, a key intermediate for further elaboration.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 20 mL/mmol) at room temperature, add activated manganese dioxide (10.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-methylquinoline-4-carbaldehyde.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 173.21 |
| Activated Manganese Dioxide | 10.0 | 86.94 |
| Product | Expected Yield |
| 2-Methylquinoline-4-carbaldehyde | 85-95% |
Derivatization of the Hydroxyl Group
The hydroxyl moiety of this compound is a prime site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and other substitution reactions. These modifications can be used to modulate the physicochemical properties and biological activity of the resulting molecules.
Esterification
Esterification of the primary alcohol can be achieved using standard procedures to introduce a variety of acyl groups.
Experimental Protocol: Acetylation of this compound
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of pyridine (5.0 eq) and DCM (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield (2-methylquinolin-4-yl)methyl acetate.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 173.21 |
| Acetic Anhydride | 1.5 | 102.09 |
| Pyridine | 5.0 | 79.10 |
| Product | Expected Yield |
| (2-Methylquinolin-4-yl)methyl acetate | 90-98% |
Functionalization of the 2-Methyl Group
The 2-methyl group of the quinoline ring is activated and can participate in various C-H functionalization reactions, providing another avenue for structural diversification.
Condensation Reactions
The active methyl group can undergo condensation with aldehydes to form styrylquinoline derivatives, which are known to possess a range of biological activities.
Logical Workflow for the Synthesis of a Styrylquinoline Derivative
Caption: Synthesis of a styrylquinoline via condensation.
Experimental Protocol: Synthesis of (2-(4-Nitrostyryl)quinolin-4-yl)methanol
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Acetic Anhydride
-
Glacial Acetic Acid
Procedure:
-
A mixture of this compound (1.0 eq), 4-nitrobenzaldehyde (1.2 eq), and a catalytic amount of glacial acetic acid in acetic anhydride (10 mL/mmol) is heated at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure styrylquinoline derivative.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 173.21 |
| 4-Nitrobenzaldehyde | 1.2 | 151.12 |
| Product | Expected Yield |
| (2-(4-Nitrostyryl)quinolin-4-yl)methanol | 75-85% |
Catalytic Applications
While direct catalytic applications of this compound are not extensively documented, its structure suggests potential for the development of metal complexes that can act as catalysts. The quinoline nitrogen and the hydroxyl oxygen can serve as coordination sites for metal ions.
Proposed Workflow for Catalyst Development
Caption: Development of a metal catalyst.
Further research is required to explore the synthesis and catalytic activity of such metal complexes derived from this compound. Potential applications could include cross-coupling reactions, hydrogenations, or oxidations, leveraging the unique electronic and steric properties of the quinoline ligand.
References
Application Notes and Protocols: (2-Methylquinolin-4-yl)methanol as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylquinolin-4-yl)methanol is a valuable and versatile heterocyclic building block for the synthesis of a diverse array of bioactive molecules. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The presence of a reactive hydroxymethyl group at the 4-position and a methyl group at the 2-position of the quinoline ring offers multiple points for chemical modification, enabling the exploration of vast chemical space. This allows for the fine-tuning of physicochemical properties and pharmacological activities.
This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel therapeutic agents. It covers its application in the development of anticancer, antimicrobial, and lipid-lowering agents, supported by quantitative data, detailed experimental procedures, and visual diagrams of relevant biological pathways and experimental workflows.
Key Applications and Biological Activities
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: The quinoline core is implicated in various anticancer mechanisms, including the inhibition of kinases and topoisomerase. By modifying the hydroxymethyl group, novel derivatives can be synthesized to target specific pathways involved in cancer cell proliferation and survival.
-
Antimicrobial Activity: The quinoline scaffold is the basis for the fluoroquinolone class of antibiotics. Novel derivatives of this compound can be explored for their potential against a range of bacterial and fungal pathogens.
-
Multidrug Resistance (MDR) Reversal: Certain quinoline derivatives have been shown to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. These compounds often act by inhibiting efflux pumps like P-glycoprotein (P-gp).
-
Cardiovascular Diseases: Recently, derivatives of the closely related 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a key regulator of cholesterol homeostasis. This opens up possibilities for developing novel lipid-lowering agents.
Data Presentation: Biological Activities of Quinoline Derivatives
The following tables summarize the biological activities of various quinoline derivatives, demonstrating the potential of this scaffold in drug discovery. While not all are direct derivatives of this compound, they represent the types of activities that can be achieved by modifying the quinoline core.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | HeLa (Cervical Cancer) | 8.3 - 34.34 | [1] |
| PC3 (Prostate Cancer) | 31.37 | [1] | |
| 2-Morpholino-4-anilinoquinolines | HepG2 (Liver Cancer) | 8.50 - 12.76 | [2] |
| 3-Phenylquinolinone Derivatives | MCF-7 (Breast Cancer) | 1.05 | [3] |
| MDA-MB-231 (Breast Cancer) | 0.75 | [3] | |
| SKBR-3 (Breast Cancer) | 0.78 | [3] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Quinolide-rhodanine conjugates | Mycobacterium tuberculosis H37Ra | 1.66 - 9.57 | 1.9 - 10 | [4] |
| 4-Hydroxy-2-quinolone analogs | Aspergillus flavus | - | 1.05 | [5] |
| Staphylococcus aureus | 125 - 500 | - | [5] | |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine | Zika Virus | - | 0.8 | [4] |
Table 3: PCSK9 Inhibition by 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound | PCSK9/LDLR PPI Inhibition IC50 (µM) | Reference |
| M12 | 0.91 | [6] |
| M27 | 0.76 | [6] |
| SBC-115337 (Reference) | 9.24 | [6] |
Experimental Protocols
Herein are detailed protocols for key chemical transformations of this compound, providing a foundation for the synthesis of diverse compound libraries.
Protocol 1: Oxidation of this compound to 2-Methylquinoline-4-carbaldehyde (Swern Oxidation)
This protocol describes the mild oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further modifications such as reductive amination or Wittig reactions.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.2 equivalents) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM to the cooled solution, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.[7][8]
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.[7][8]
-
Add triethylamine (5.0 equivalents) dropwise to the mixture. The reaction is typically stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.[7][8]
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methylquinoline-4-carbaldehyde.
Protocol 2: Synthesis of 4-(Alkoxymethyl)-2-methylquinolines (Williamson Ether Synthesis)
This protocol details the synthesis of ether derivatives by reacting the alcohol with an alkyl halide under basic conditions.
Materials:
-
This compound
-
Sodium hydride (NaH) or a suitable base (e.g., K2CO3, Cs2CO3)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.[9]
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ether derivative by column chromatography.
Protocol 3: Synthesis of (2-Methylquinolin-4-yl)methyl Esters (Steglich Esterification)
This protocol outlines the esterification of this compound with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst, which is suitable for a wide range of carboxylic acids.[3][10][11]
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for derivatization of this compound.
Caption: P-glycoprotein mediated multidrug resistance and its inhibition.
Caption: PCSK9/LDLR pathway and its inhibition by novel compounds.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Methylquinolin-4-yl)methanol in the Synthesis of Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory compounds derived from (2-methylquinolin-4-yl)methanol. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory properties. This document outlines a detailed protocol for the synthesis of a potential anti-inflammatory agent, an ibuprofen-quinoline conjugate, by leveraging the reactivity of this compound.
Introduction
Chronic inflammation is a significant contributor to a wide range of human diseases. The development of novel and effective anti-inflammatory agents with improved safety profiles remains a critical area of research. Quinoline derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][2]
This compound serves as a valuable and versatile starting material for the synthesis of various quinoline derivatives. Its primary alcohol functional group provides a convenient handle for chemical modifications, such as esterification and etherification, to generate a library of compounds for biological screening. This document focuses on the synthesis of an ester conjugate of this compound with the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This molecular hybridization approach aims to combine the pharmacophoric features of both molecules to potentially enhance anti-inflammatory efficacy and modulate physicochemical properties.[3]
Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives
The following table summarizes the in vitro and in vivo anti-inflammatory data for representative quinoline-based compounds, highlighting their potential as anti-inflammatory agents.
| Compound ID | Compound Name/Description | Assay Type | Target | IC50 (µM) | % Inhibition | Animal Model | Reference |
| QC-1 | 2-(Trifluoromethyl)-quinoline-ibuprofen conjugate | Carrageenan-induced paw edema | In vivo | - | 55% at 4h | Rat | [3] |
| QC-2 | 6-Fluoro-2-(trifluoromethyl)quinoline-ibuprofen conjugate | Carrageenan-induced paw edema | In vivo | - | 62% at 4h | Rat | [3] |
| QC-3 | 6-Chloro-2-(trifluoromethyl)quinoline-ibuprofen conjugate | Carrageenan-induced paw edema | In vivo | - | 58% at 4h | Rat | [3] |
| 12c | Pyrazole-quinoline hybrid | COX-2 Inhibition | In vitro | 0.10 | - | - | [4] |
| 14a | Pyrazole-quinoline hybrid | COX-2 Inhibition | In vitro | 0.11 | - | - | [4] |
| 14b | Pyrazole-quinoline hybrid | COX-2 Inhibition | In vitro | 0.11 | - | - | [4] |
| Celecoxib | Standard COX-2 Inhibitor | COX-2 Inhibition | In vitro | 0.05 | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of (2-Methylquinolin-4-yl)methyl 2-(4-isobutylphenyl)propanoate (Ibuprofen-Quinoline Ester)
This protocol describes the synthesis of an ester conjugate of this compound and ibuprofen.
Materials:
-
This compound
-
Ibuprofen
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve ibuprofen (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add this compound (1.0 equivalent) to the solution.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure ester conjugate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)
This protocol details the evaluation of the anti-inflammatory activity of the synthesized compound in a standard animal model.[3][5]
Animals:
-
Wistar rats (150-200 g) of either sex.
Materials:
-
Synthesized test compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (at various doses, e.g., 10, 20, 50 mg/kg).
-
Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
Analyze the data statistically using appropriate methods (e.g., ANOVA followed by Dunnett's test).
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for assessing the in vitro inhibitory activity of the synthesized compound against the COX-2 enzyme.[4][6]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA kit
-
Synthesized test compound
-
Celecoxib (positive control)
-
Assay buffer
Procedure:
-
Pre-incubate the test compound or celecoxib at various concentrations with the COX-2 enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a suitable stopping reagent.
-
Measure the amount of PGE2 produced using a commercially available EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.
Visualizations
Synthetic Pathway
Caption: Synthetic scheme for the esterification of this compound with ibuprofen.
Experimental Workflow: In Vivo Anti-inflammatory Assay
References
- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of (2-Methylquinolin-4-yl)methanol. The protocols detailed below are based on established methodologies for quinoline derivatives and serve as a guide for researchers in pharmaceutical and chemical analysis.
Introduction
This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural component in many biologically active compounds.[1] Accurate characterization of this compound is crucial for its development as a potential therapeutic agent or as a building block in organic synthesis. This document outlines the key analytical techniques for its structural elucidation, purity assessment, and characterization of its physicochemical properties.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.
2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can aid in its structural identification.
2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. The presence of characteristic absorption bands for O-H, C-H, C=N, and C=C bonds can be confirmed.
2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is a characteristic property of the compound and can be used for quantitative analysis.
2.5. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound. A reversed-phase HPLC method with UV detection is commonly used for the analysis of quinoline derivatives.
2.6. Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and melting point of the compound. This information is critical for understanding its shelf-life and for the development of stable formulations.[2]
Quantitative Data Summary
The following tables summarize the key physicochemical and predicted spectral data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Monoisotopic Mass | 173.084064 Da | [3] |
| XlogP (predicted) | 1.7 | [3] |
| IUPAC Name | This compound | [3] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.09134 |
| [M+Na]⁺ | 196.07328 |
| [M-H]⁻ | 172.07678 |
| [M+NH₄]⁺ | 191.11788 |
| [M+K]⁺ | 212.04722 |
| [M+H-H₂O]⁺ | 156.08132 |
| Data sourced from PubChem predictions.[4] |
Table 3: Expected FT-IR and UV-Vis Spectral Data for this compound
| Technique | Expected Wavenumber/Wavelength | Functional Group/Transition |
| FT-IR | ~3300 cm⁻¹ (broad) | O-H stretch (alcohol) |
| FT-IR | ~3050-3000 cm⁻¹ | C-H stretch (aromatic) |
| FT-IR | ~2950-2850 cm⁻¹ | C-H stretch (aliphatic) |
| FT-IR | ~1600-1450 cm⁻¹ | C=C and C=N stretch (quinoline ring) |
| FT-IR | ~1050 cm⁻¹ | C-O stretch (primary alcohol) |
| UV-Vis (in Methanol) | ~220-240 nm and ~300-330 nm | π → π* transitions |
Experimental Protocols
4.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-45°.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 or more.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more.
-
4.2. Mass Spectrometry (LC-MS)
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Mass Range: m/z 50-500.
-
4.3. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectrometer.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 or more.
4.4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) for analysis.
-
Instrumentation: UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use methanol as the blank.
4.5. HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to one of the λmax values determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
4.6. Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air.
-
Temperature Range: Ambient to 600 °C.
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen.
-
Temperature Range: Ambient to a temperature above the expected melting point.
-
Visualizations
Caption: Analytical workflow for the characterization of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
References
Application Notes and Protocols for the Analysis of (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of (2-Methylquinolin-4-yl)methanol using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided protocols are intended as a robust starting point for method development and validation in research, quality control, and drug development settings.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) with UV detection is a highly suitable method for the purity assessment and quantification of this compound, leveraging its aromatic structure for sensitive detection.
Quantitative Data Summary
The following table summarizes typical parameters for the HPLC analysis of quinoline derivatives. These values should be optimized for the specific instrumentation and application.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~225 nm or ~325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL |
Experimental Protocol: HPLC Purity and Quantification
This protocol outlines a gradient RP-HPLC method for determining the purity and concentration of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for sample dissolution)
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Dilute the sample solution with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
The theoretical plates should be greater than 2000.
HPLC Analysis Workflow
Application Notes and Protocols for (2-Methylquinolin-4-yl)methanol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylquinolin-4-yl)methanol is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities, including potential as antimicrobial and anticancer agents.[1] Quinoline-based structures are integral to the development of various therapeutic agents, with derivatives showing promise in cancer therapy by targeting multiple pathways to induce cell death.[2] This document provides detailed protocols for the in vitro evaluation of this compound to assess its potential cytotoxic and anti-proliferative effects against cancer cell lines. The following assays are foundational for the preliminary screening of novel chemical entities in a drug discovery pipeline.
Data Presentation
The following tables represent hypothetical data for the in vitro evaluation of this compound. These tables are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.8 |
| PC3 | Prostate Cancer | 25.2 |
| MCF-7 | Breast Cancer | 38.5 |
| A549 | Lung Cancer | 42.1 |
| HCT-116 | Colon Cancer | 21.4 |
| HepG2 | Liver Cancer | 18.9 |
Table 2: Cell Cycle Analysis of HepG2 Cells Treated with this compound for 24 hours
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.3 | 30.1 | 24.6 |
| This compound (10 µM) | 65.2 | 20.5 | 14.3 |
| This compound (20 µM) | 78.1 | 12.4 | 9.5 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the conversion of MTT into formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, PC3, MCF-7, A549, HCT-116, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine the effect of this compound on the cell cycle progression of a selected cancer cell line (e.g., HepG2). Quinoline derivatives have been shown to cause cell cycle arrest.[4]
Materials:
-
This compound
-
HepG2 cells
-
Culture medium, FBS, Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 10 µM and 20 µM) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
After treatment, collect the cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Hypothetical signaling pathway modulation.
References
Green Chemistry Approaches to Synthesizing Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Traditional synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh reaction conditions, toxic reagents, and volatile organic solvents, raising significant environmental and safety concerns.[1] In alignment with the principles of green chemistry, a paradigm shift towards more sustainable and eco-friendly synthetic methodologies has emerged.[3][4][5] These modern approaches prioritize the use of alternative energy sources like microwave and ultrasound irradiation, employ benign solvents such as water and ionic liquids, and utilize reusable and non-toxic catalysts.[1][4] Such green strategies not only minimize the environmental impact but also frequently offer advantages in terms of improved reaction efficiency, higher yields, and simplified purification processes.[1]
This document provides detailed application notes and protocols for several green synthetic methods for quinoline derivatives, presenting comparative data and visualizations to guide researchers in adopting more sustainable practices.
Microwave-Assisted Synthesis of Quinolines
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][6] This technique is particularly effective for the synthesis of quinoline derivatives, enabling rapid and efficient one-pot, multi-component reactions.[6][7]
Application Note: Catalyst-Free, One-Pot Condensation in Ethanol
A notable green feature of this method is the elimination of a catalyst and the use of ethanol as a relatively benign solvent.[7] This approach significantly reduces reaction times from hours to minutes when compared to classical methods.[7]
Logical Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted quinoline synthesis.
Experimental Protocol: Catalyst-Free Synthesis of Quinolines[7]
Materials:
-
Benzene-1,3-diol
-
Appropriate aldehyde
-
Ammonium acetate
-
Acetoacetanilide
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine benzene-1,3-diol (1 mmol), the desired aldehyde (1 mmol), ammonium acetate (1.5 mmol), and acetoacetanilide (1 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 8-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Quantitative Data Summary: Microwave-Assisted vs. Conventional Synthesis[7]
| Method | Catalyst | Solvent | Time | Yield (%) |
| Microwave-Assisted | None | Ethanol | 8-10 min | 88-96 |
| Conventional Heating | None | Ethanol | 4-6 h | 72-90 |
Ultrasound-Assisted Synthesis of Quinoline Derivatives
Ultrasonic irradiation provides an alternative energy source for chemical reactions, promoting faster reaction rates and higher yields through acoustic cavitation.[8][9] This method is considered environmentally friendly due to its milder reaction conditions and reduced energy consumption compared to conventional heating.[8][10]
Application Note: Three-Component Synthesis of Spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in Water
This protocol highlights the use of water as a green solvent and ultrasound as an energy-efficient activation method.[9] The reaction proceeds rapidly at a moderate temperature, offering high yields of complex spirooxindole derivatives.[9]
Experimental Workflow for Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted spirooxindole synthesis.
Experimental Protocol: Ultrasound-Assisted Synthesis in Water[9]
Materials:
-
Isatin
-
4-hydroxy-2H-quinolin-2-one
-
Malononitrile or ethylcyanoacetate
-
Piperidine
-
Water
Procedure:
-
In a reaction tube, combine 4-hydroxy-2H-quinolin-2-one (1 mmol), isatin (1 mmol), malononitrile (1 mmol), and piperidine (5 mol%) in water (5 mL).
-
Submerge the tube in an ultrasonic bath and sonicate the reaction mixture at 50 °C for 5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data Summary: Ultrasound-Assisted Synthesis[9][10]
| Product Type | Catalyst | Solvent | Time | Temperature | Yield (%) |
| Spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones | Piperidine | Water | 5 min | 50 °C | 90-95 |
| Hybrid quinoline-imidazole derivatives (N-alkylation) | None | Acetonitrile | 1-2 h | Ambient | ~85-95 |
| Hybrid quinoline-imidazole derivatives (Cycloaddition) | None | 1,2-epoxybutane | 16-20 min | Ambient | ~80-92 |
Ionic Liquids as Green Reaction Media
Ionic liquids (ILs) are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[11][12][13] They can act as both the solvent and promoter in chemical reactions, often eliminating the need for an additional catalyst.[11]
Application Note: Metal-Free Friedländer Annulation in an Ionic Liquid
This method describes a regiospecific synthesis of quinolines under mild, metal-free conditions.[11] The ionic liquid, 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), serves as a recyclable promoter for the reaction.[11]
Reaction Scheme in Ionic Liquid
Caption: Friedländer synthesis of quinolines in an ionic liquid.
Experimental Protocol: Friedländer Annulation in [Hbim]BF4[11]
Materials:
-
2-Aminoaryl ketone
-
α-Methylene ketone (e.g., ethyl acetoacetate)
-
1-butylimidazolium tetrafluoroborate ([Hbim]BF4)
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of the 2-aminoaryl ketone (1 mmol) and the α-methylene ketone (1.2 mmol) is added to the ionic liquid [Hbim]BF4 (2 mL).
-
The reaction mixture is stirred at the appropriate temperature (typically 80-120 °C) for the required time (as determined by TLC monitoring).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate).
-
The ionic liquid can be washed with ethyl acetate, dried under vacuum, and reused.
Quantitative Data Summary: Synthesis in Ionic Liquids
| Reaction Type | Ionic Liquid | Catalyst | Time | Temperature | Yield (%) | Reference |
| Friedländer Annulation | [Hbim]BF4 | None | 2-6 h | 80-120 °C | 85-95 | [11] |
| Meyer-Schuster Rearrangement | [hmim]PF6 | Zn(OTf)2 (1 mol%) | 2.5 h | 80-90 °C | up to 98 | [12] |
| Metal-Free Synthesis | [Bmim]BF4 | None | 12 h | 150 °C | 70-92 | [14] |
Biocatalytic Synthesis of Quinolines
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, which are hallmarks of green chemistry.[15][16] The use of enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) provides novel routes for the synthesis of quinolines and their derivatives.[15][16]
Application Note: MAO-N Catalyzed Aromatization of Tetrahydroquinolines
This enzymatic strategy focuses on the oxidation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding aromatic quinoline derivatives using monoamine oxidase enzymes.[15][16] This biotransformation proceeds in an aqueous buffer system under mild conditions.[15]
Signaling Pathway/Mechanism for Biocatalytic Synthesis
Caption: Simplified MAO-N catalytic cycle for quinoline synthesis.
Experimental Protocol: Biotransformation of THQs using MAO-N[15]
Materials:
-
1,2,3,4-Tetrahydroquinoline (THQ) substrate
-
MAO-N enzyme (whole cells or purified)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
In a reaction vial, prepare a suspension of the MAO-N biocatalyst in potassium phosphate buffer (50 mM, pH 7.5).
-
Add the THQ substrate (typically 10 mM final concentration) from a stock solution in DMSO. The final DMSO concentration should be low (e.g., <5% v/v) to avoid enzyme denaturation.
-
Seal the vial and incubate the mixture in an orbital shaker at 30 °C.
-
Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots, extracting with ethyl acetate, and analyzing by GC-MS or HPLC.
-
For product isolation, perform a larger scale extraction with ethyl acetate, dry the organic phase over sodium sulfate, and evaporate the solvent.
-
Purify the product using column chromatography if necessary.
Quantitative Data Summary: Biocatalytic Synthesis[15][16]
| Enzyme | Substrate Type | Product Type | Time | Temperature | Conversion/Yield (%) |
| MAO-N | 1,2,3,4-Tetrahydroquinolines | Quinolines | 24-72 h | 30 °C | 50-99 (conversion) |
| HRP | N-cyclopropyl-N-alkylanilines | 2-Quinolones | 24 h | Room Temp | 40-85 (yield) |
References
- 1. benchchem.com [benchchem.com]
- 2. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 12. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 13. Green Synthesis of Quinoline-Based Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives: A Versatile Scaffold for Novel Anticancer Agents
Application Notes & Protocols for Researchers
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its adaptability for chemical modification has led to a diverse range of biological activities, with a significant focus on oncology.[1] Quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of critical signaling pathways, disruption of cellular processes like angiogenesis and cell migration, and induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with quinoline-based compounds in cancer research.
Mechanisms of Anticancer Activity
Quinoline derivatives exert their anticancer effects by targeting a multitude of cellular processes and molecular targets.[4] Key mechanisms include:
-
Kinase Inhibition: A primary mode of action is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[5][6] Several FDA-approved quinoline-containing drugs function as kinase inhibitors.[5] They can target key signaling pathways like:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival and is frequently overactivated in cancer.[1][7]
-
Ras/Raf/MEK Pathway: This cascade is also central to cell proliferation and survival.[7]
-
VEGF, EGF, and c-Met Receptors: These receptor tyrosine kinases are pivotal in angiogenesis and tumor progression.[7]
-
-
Topoisomerase Inhibition: Some quinoline derivatives interfere with topoisomerase enzymes, which are essential for DNA replication and transcription, leading to cancer cell death.[8][9][10]
-
Tubulin Polymerization Inhibition: By disrupting the assembly of microtubules, these compounds can arrest the cell cycle and induce apoptosis.[4][8][11]
-
DNA Intercalation: Certain quinoline analogues can insert themselves into the DNA structure, disrupting replication and leading to cytotoxicity.[2][12]
-
Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives have been shown to trigger programmed cell death and halt the progression of the cell cycle in cancer cells.[2][9][13]
Data Presentation: In Vitro Anticancer Activity of Representative Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines. This data is crucial for preliminary assessment and comparison of the potency of different compounds.
| Compound Class/Name | Cancer Cell Line | Assay | IC50 / Activity | Reference |
| 4,7-Disubstituted quinolines | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | MTT Assay | 0.314 - 4.65 µg/cm³ | [2] |
| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | Cytotoxicity Assay | 49.01 - 77.67% inhibition | [2] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia), U937 (Lymphoma) | Not Specified | 19.88 ± 3.35 µg/ml (HL-60), 43.95 ± 3.53 µg/ml (U937) | [2] |
| 3-aryl-quinoline derivative (Compound 60) | Not Specified | ERα & VEGFR-2 Inhibition | ERα IC50 = 2.33 µM, VEGFR-2 IC50 = 104 nM | [7] |
| 3-aryl-quinoline derivative (Compound 61) | Not Specified | ERα & VEGFR-2 Inhibition | ERα IC50 = 1.78 µM, VEGFR-2 IC50 = 86 nM | [7] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Not Specified | Comparable to cisplatin/doxorubicin | [14] |
| Quinolinyl pyrazolinyl thiazole hybrid (Compound 20) | Not Specified | Anti-proliferative Activity | IC50 = 31.80 nM | [4] |
| Quinolinyl pyrazolinyl thiazole hybrid (Compound 21) | Not Specified | Anti-proliferative Activity | IC50 = 37.07 nM | [4] |
| Quinolinyl pyrazolinyl thiazole hybrid (Compound 22) | Not Specified | Anti-proliferative Activity | IC50 = 42.52 nM | [4] |
| Quinoline-chalcone derivative (Compound 12e) | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | Anti-proliferative Activity | IC50 = 1.38 µM (MGC-803), 5.34 µM (HCT-116), 5.21 µM (MCF-7) | [15] |
| 3,6-disubstituted quinoline (Compound 26) | MKN45 (Gastric) | c-Met Kinase Inhibition & Anti-proliferative Activity | c-Met IC50 = 9.3 nM, Proliferation IC50 = 0.093 µM | [16] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the anticancer potential of quinoline derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of quinoline derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of quinoline derivatives on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Quinoline derivatives
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the quinoline derivative for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing Molecular Mechanisms
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
Signaling Pathway: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: A typical workflow for the in vitro screening of quinoline derivatives for anticancer activity.
These protocols and visualizations serve as a foundational guide for researchers. It is imperative to optimize these protocols based on the specific cell lines and quinoline derivatives being investigated. The versatility of the quinoline scaffold continues to make it a promising area for the discovery of novel and effective anticancer agents.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. ijmphs.com [ijmphs.com]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neuroquantology.com [neuroquantology.com]
- 18. researchgate.net [researchgate.net]
Application Notes: Microwave-Assisted Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] These nitrogen-containing heterocyclic compounds exhibit a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, long reaction times, and high temperatures, leading to lower yields and environmental concerns.[3][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green technology, offering significant advantages over conventional heating methods.[4][5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time (minutes instead of hours), often with higher yields and improved product purity.[5][7][8] This efficiency stems from the direct and rapid heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products.[7] For drug discovery and development, where rapid library synthesis and optimization are crucial, MAOS provides a powerful tool for accelerating the generation of novel quinoline-based therapeutic agents.[6]
Key Synthetic Methodologies
Several classical named reactions for quinoline synthesis have been successfully adapted and optimized for microwave irradiation, providing efficient and rapid access to a diverse range of derivatives.
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[9] Under microwave irradiation, this reaction can be performed under solvent-free conditions or in green solvents like acetic acid, achieving excellent yields in mere minutes.[8][10]
-
Gould-Jacobs Reaction: A versatile method for preparing 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[11] A subsequent thermal cyclization, dramatically accelerated by microwave heating, forms the quinoline ring.[12][13][14]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[15] While the classical method can be inefficient due to the acid-catalyzed polymerization of the carbonyl reactant, microwave-assisted protocols offer improved control and yields.[3]
-
Pfitzinger Reaction: This synthesis produces quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in a basic medium.[7] Microwave irradiation significantly reduces the lengthy reaction times (from hours to minutes) required by conventional heating.[16]
-
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. When combined with microwave assistance, these one-pot syntheses provide rapid and atom-economical routes to complex, polysubstituted quinolines.[17][18][19]
Comparative Data for Microwave-Assisted Quinoline Syntheses
The following tables summarize quantitative data from various microwave-assisted methods for synthesizing quinoline derivatives, highlighting the significant reduction in reaction time and improvement in yields compared to classical approaches.
Table 1: Microwave-Assisted Friedländer Annulation
| Reactant 1 | Reactant 2 | Catalyst / Solvent | Microwave Conditions | Yield (%) |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid (neat) | 160 °C, 5 min | Excellent[8] |
| 2-Aminobenzaldehyde | Ketone | Hydrochloric Acid (cat.) | 400 W, 1.5 min | 64[10] |
| 2-Aminoaryl Ketone | Carbonyl Compound | Silica Nanoparticles | Not specified, high yields | High[19] |
| 2-Aminobenzophenone | Various Ketones | p-Toluenesulfonic acid | 120 °C, 10-15 min | 85-95 |
Table 2: Microwave-Assisted Gould-Jacobs Reaction
| Reactant 1 | Reactant 2 | Catalyst / Solvent | Microwave Conditions | Yield (%) |
| Aniline | Diethyl ethoxymethylenemalonate | Solvent-free | 250 °C, 1-10 min | 65-80[14] |
| Aniline | Diethyl ethoxymethylenemalonate | Solvent-free | 300 °C, 1-5 min | 71-78[14] |
| Aryl Amines | Ethyl acetoacetate / Triethyl orthoformate | Solvent-free | Not specified | Increased vs. classical[13] |
Table 3: Other Microwave-Assisted Quinoline Syntheses
| Reaction Name | Reactants | Catalyst / Solvent | Microwave Conditions | Yield (%) |
| Pfitzinger | Isatin, Ketone | Basic medium | Not specified | > Conventional[16] |
| Pfitzinger | Isatin, Malonic Acid | Acetic Acid | 15 min | 68[16] |
| Skraup (Modified) | 2,6-Diaminotoluene, Glycerol | H₂SO₄, As₂O₅ | Not specified | Not specified[7] |
| Multicomponent | Formyl-quinoline, Aminopyrimidine, Diketone | DMF | 125-135 °C, 8-20 min | High[7][18] |
| Multicomponent | Aniline, Benzaldehyde, Styrene | p-Sulfonic acid calix[8]arene | 20 min | 38-78[17] |
| Multicomponent | Diol, Aldehyde, NH₄OAc, Acetoacetanilide | Ethanol | 100 °C, 8-10 min | 88-96[17] |
Detailed Experimental Protocols
Safety Precaution: All experiments involving microwave reactors should be conducted in a well-ventilated fume hood. Use only microwave-safe sealed vessels designed for chemical synthesis. Never use domestic microwave ovens, as they lack the necessary temperature and pressure controls and pose a significant safety risk.[7]
Protocol 1: Microwave-Assisted Friedländer Annulation[8]
This protocol describes a simple and efficient solvent-free synthesis of a quinoline derivative.
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1 mmol, 197 mg) and cyclohexanone (1.2 mmol, 118 mg, 124 µL).
-
Solvent/Catalyst Addition: Add glacial acetic acid (2 mL). Acetic acid acts as both the solvent and the acid catalyst.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5 minutes.
-
Work-up and Purification: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (20 mL) and basify with a saturated sodium bicarbonate solution until effervescence ceases. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction[14]
This protocol details the solvent-free synthesis of 4-hydroxyquinoline.
-
Reactant Preparation: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol, 0.18 mL) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 250 °C. Maintain this temperature for 10 minutes.
-
Product Isolation: Allow the vial to cool to room temperature. A solid precipitate will form.
-
Purification: Filter the precipitated product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum to yield the pure quinoline derivative. The starting aniline is typically consumed completely.[14]
Protocol 3: Microwave-Assisted Multicomponent Synthesis[18]
This protocol describes a one-pot synthesis of dihydropyridopyrimidine-quinoline hybrids.
-
Reactant Preparation: In a microwave-safe vessel, combine the appropriate formyl-quinoline derivative (0.05 mmol), the heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).
-
Solvent Addition: Add dimethylformamide (DMF) (1.0 mL) as the solvent.
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. Set the conditions to a temperature of 125–135 °C, a power of 250 W, and maintain for 8–20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The solid product that forms is collected by filtration, washed with ethanol (2 x 3 mL), and dried in air.
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for microwave-assisted synthesis and the logical progression of key named reactions.
Caption: General experimental workflow for microwave-assisted quinoline synthesis.[7]
Caption: Logical flow of key microwave-assisted quinoline synthesis reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namibian-studies.com [namibian-studies.com]
- 5. Microwave irradiation for the synthesis of quinoline scaffolds: a review - ProQuest [proquest.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. scribd.com [scribd.com]
- 14. ablelab.eu [ablelab.eu]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2-Methylquinolin-4-yl)methanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (2-Methylquinolin-4-yl)methanol.
Synthetic Workflow Overview
The synthesis of this compound is typically approached in a two-stage process. The first stage involves the synthesis of a suitable precursor, 2-methylquinoline-4-carboxylic acid, via the Doebner reaction. The second stage is the reduction of the carboxylic acid to the target primary alcohol. This guide will address potential issues and optimization strategies for each of these key stages.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 2-Methylquinoline-4-carboxylic acid (Doebner Reaction)
The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid.[1] However, optimizing the yield requires careful control of reaction conditions to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Doebner reaction?
A1: The reaction involves the condensation of an aniline with an aldehyde to form a Schiff base, which then reacts with the enolate of pyruvic acid. Subsequent cyclization and oxidation lead to the formation of the quinoline-4-carboxylic acid.
Q2: Which factors most significantly impact the yield of the Doebner reaction?
A2: The choice of solvent, catalyst, reaction temperature, and the nature of the substituents on the aniline and aldehyde are all critical factors that can influence the reaction yield.
Troubleshooting Guide
Problem 1: Low or no yield of 2-methylquinoline-4-carboxylic acid.
-
Root Cause Analysis:
-
Inadequate reaction conditions: Incorrect solvent, temperature, or reaction time can lead to poor conversion. The Doebner reaction often requires elevated temperatures to drive the cyclization and oxidation steps.
-
Poor quality reagents: Degradation of aniline, aldehyde, or pyruvic acid can inhibit the reaction.
-
Unfavorable electronic effects: Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult and resulting in lower yields.[2]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Stage 1.
-
Solutions & Optimization Strategies:
-
Reagent Quality: Ensure all starting materials are pure and dry. Aniline should be distilled before use if it has darkened.
-
Solvent and Temperature Optimization: Ethanol is a common solvent for the Doebner reaction, typically at reflux temperature. For less reactive anilines, higher boiling point solvents or the use of a Lewis acid catalyst may be beneficial.[2]
-
Catalysis: For anilines with electron-withdrawing groups, the addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can improve yields.[2]
-
Problem 2: Significant tar and polymer formation.
-
Root Cause Analysis: The acidic conditions of the Doebner-von Miller reaction (a related synthesis) are known to cause polymerization of α,β-unsaturated carbonyl compounds that can form in situ.[1] This is a common side reaction that can significantly reduce the yield of the desired quinoline.
-
Solutions & Optimization Strategies:
-
Biphasic Solvent System: Employing a biphasic system, such as toluene and aqueous acid, can sequester the aldehyde in the organic phase, reducing its self-polymerization in the acidic aqueous phase.
-
Gradual Addition: Slowly adding the aldehyde to the heated reaction mixture can maintain a low concentration, favoring the desired reaction over polymerization.
-
Temperature Control: Avoid excessive temperatures that can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed.
-
Data Presentation: Doebner Reaction Condition Optimization
| Entry | Aniline Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline | None | Ethanol | Reflux | Moderate | [2] |
| 2 | 4-Nitroaniline | None | Ethanol | Reflux | Low | [2] |
| 3 | 4-Nitroaniline | BF₃·OEt₂ | Acetonitrile | 65 | Good | [2] |
| 4 | 4-Methoxyaniline | None | Ethanol | Reflux | High | [2] |
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.) in ethanol.
-
To this solution, add pyruvic acid (1.1 eq.) and acetaldehyde (1.2 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methylquinoline-4-carboxylic acid.
Stage 2: Reduction of 2-Methylquinoline-4-carboxylic acid
The reduction of the carboxylic acid functional group to a primary alcohol is a crucial step. Lithium aluminum hydride (LAH) is a potent reducing agent commonly used for this transformation.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Aluminum Hydride (LAH) used for this reduction?
A1: LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols, a transformation that is not readily achieved with milder reducing agents like sodium borohydride.[4][5]
Q2: What are the primary safety concerns when working with LAH?
A2: LAH reacts violently with water and other protic solvents to produce flammable hydrogen gas.[6] All reactions involving LAH must be conducted under anhydrous (dry) conditions in an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Problem 1: Incomplete reduction of the carboxylic acid.
-
Root Cause Analysis:
-
Insufficient LAH: Carboxylic acids react with LAH to produce hydrogen gas, consuming some of the hydride.[3] An insufficient molar ratio of LAH to the carboxylic acid will result in incomplete reduction.
-
Poor quality LAH: LAH can degrade upon exposure to moisture.
-
Low reaction temperature or short reaction time: The reduction may be sluggish at very low temperatures and require sufficient time to go to completion.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reduction in Stage 2.
-
Solutions & Optimization Strategies:
-
Molar Ratio of LAH: Use at least 1.5-2.0 equivalents of LAH per equivalent of carboxylic acid to ensure complete reduction.
-
Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether.[7] While often initiated at 0 °C for safety, the reaction may need to be warmed to room temperature or gently refluxed to ensure completion.
-
Problem 2: Formation of over-reduced byproducts (reduction of the quinoline ring).
-
Root Cause Analysis: While generally stable to LAH, the quinoline ring can be susceptible to reduction under harsh conditions (e.g., prolonged reaction times at high temperatures).
-
Solutions & Optimization Strategies:
-
Temperature Control: Maintain the lowest possible temperature that allows for the complete reduction of the carboxylic acid.
-
Reaction Time: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Problem 3: Difficulties in product isolation and purification.
-
Root Cause Analysis: The workup of LAH reactions can be challenging due to the formation of aluminum salts that can emulsify or trap the product.
-
Solutions & Optimization Strategies:
-
Careful Quenching: A common and effective workup procedure (Fieser workup) involves the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.
-
Extraction: After filtration of the aluminum salts, the product can be extracted from the filtrate with a suitable organic solvent.
-
Data Presentation: Comparison of Reducing Agents for Carboxylic Acids
| Reducing Agent | Substrate Compatibility | Typical Solvents | Reaction Conditions | Workup | Reference |
| Lithium Aluminum Hydride (LAH) | Carboxylic acids, esters, amides, ketones | THF, Diethyl ether | 0 °C to reflux | Careful quenching with H₂O and NaOH | [4] |
| Sodium Borohydride (NaBH₄) | Aldehydes, ketones | Methanol, Ethanol | Room temperature | Simple aqueous workup | [4] |
| Borane (BH₃·THF) | Carboxylic acids, amides, alkenes | THF | 0 °C to room temp. | Quenching with methanol, aqueous workup |
Experimental Protocol: Reduction of 2-Methylquinoline-4-carboxylic acid
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-methylquinoline-4-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LAH suspension via a dropping funnel. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LAH in grams)
-
15% aqueous sodium hydroxide (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Technical Support Center: Purification of (2-Methylquinolin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-Methylquinolin-4-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low yield and significant tar-like residue after synthesis.
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Question: My synthesis of this compound, likely via a Doebner-von Miller reaction followed by reduction, has resulted in a low yield of the desired product and a large amount of a dark, tarry byproduct. How can I improve the purification of my target compound from this mixture?
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Answer: Tar formation is a common side reaction in the Doebner-von Miller synthesis, which is often used to prepare the precursor to this compound. This occurs due to the acidic conditions causing polymerization of the α,β-unsaturated carbonyl compounds used as starting materials.[1][2] To effectively purify your product, consider the following strategies:
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Initial Work-up: Before attempting purification, it is crucial to perform a thorough aqueous work-up. Neutralize the acidic reaction mixture with a base such as sodium carbonate or sodium hydroxide. This will help to remove acid catalysts and other water-soluble byproducts.
-
Solvent Extraction: After neutralization, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate to separate the organic products from the aqueous layer and some of the polar, tarry materials.
-
Acid-Base Extraction: Due to the basic nature of the quinoline nitrogen, an acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer as a salt. The tarry, non-basic impurities will remain in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Issue 2: The compound is streaking or tailing during silica gel column chromatography.
-
Question: I am attempting to purify this compound using silica gel column chromatography, but the compound is streaking badly on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
-
Answer: The streaking or tailing of this compound on silica gel is a common issue for quinoline derivatives. It is caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and broad peaks. To mitigate this, you should deactivate the silica gel:
-
Use a Basic Eluent Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and prevent the strong adsorption of your basic compound.
-
Pre-treat the Silica Gel: You can also create a slurry of the silica gel with your eluent containing the basic modifier before packing the column. This ensures that the silica is fully deactivated.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase that is less acidic, such as neutral or basic alumina.
-
Issue 3: Difficulty in achieving high purity by recrystallization.
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Question: I have tried to purify this compound by recrystallization, but I am struggling to remove all the impurities, and the yield is low. What are the ideal conditions for recrystallization?
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Answer: Recrystallization can be a very effective method for purifying this compound if the correct solvent system is chosen. The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Solvent Screening: It is essential to screen a range of solvents. Based on the polarity of your compound, good starting points for single-solvent recrystallization are alcohols like ethanol or methanol. For two-solvent systems, consider combinations where the compound is soluble in one and insoluble in the other, such as:
-
Ethanol/Water
-
Methanol/Water
-
Hexane/Ethyl Acetate
-
-
Procedure for Two-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the "good" solvent (the one it is more soluble in) at its boiling point.
-
While hot, add the "bad" solvent (the one it is less soluble in) dropwise until the solution becomes cloudy.
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Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Removing Colored Impurities: If your product is discolored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurities will largely depend on the synthetic route. Assuming a Doebner-von Miller synthesis to form a 2-methyl-4-substituted quinoline precursor followed by reduction, the most common impurities are:
-
Unreacted Starting Materials: Aniline and the α,β-unsaturated carbonyl compound used in the Doebner-von Miller synthesis.
-
Incomplete Reduction Intermediate: 2-Methylquinoline-4-carboxylic acid or its corresponding ester if the reduction step is not complete.
-
Polymeric Byproducts: Tar-like substances formed from the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[1]
-
Regioisomers: Depending on the aniline used, different isomers of the quinoline ring could be formed.
Q2: What is a good starting eluent system for column chromatography of this compound on deactivated silica gel?
A2: A good starting point for thin-layer chromatography (TLC) to determine the optimal eluent for column chromatography would be a mixture of a non-polar and a moderately polar solvent. Common systems for quinoline derivatives include:
-
Hexanes:Ethyl Acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity)
-
Dichloromethane:Methanol (e.g., starting with a 98:2 ratio)
Remember to add 0.5-2% triethylamine to the eluent to deactivate the silica gel.
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction is a highly effective technique for purifying basic compounds like this compound from neutral or acidic impurities. The basic nitrogen on the quinoline ring will be protonated in an acidic aqueous solution, making the compound water-soluble. Neutral and acidic impurities will remain in the organic phase. After separating the layers, the aqueous layer can be basified to regenerate the neutral quinoline derivative, which can then be extracted back into an organic solvent.
Q4: My purified this compound is an oil, but it is supposed to be a solid. What should I do?
A4: If your compound oils out during recrystallization, it could be due to several factors:
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of your compound, causing it to separate as an oil. In this case, an initial purification by column chromatography might be necessary.
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Inappropriate Solvent: The boiling point of your recrystallization solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent.
-
Cooling Too Rapidly: Allowing the solution to cool too quickly can also lead to oiling out. Let the solution cool slowly to room temperature before placing it in an ice bath. If an oil has already formed, try reheating the solution and allowing it to cool more slowly, or add a small amount of a solvent in which the oil is soluble.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Cost-effective, scalable, good for removing small amounts of impurities. | Can be time-consuming to find the right solvent, may not remove closely related impurities. |
| Column Chromatography (Deactivated Silica) | >99% | 50-70% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming and uses larger volumes of solvent, potential for product loss on the column. |
| Acid-Base Extraction | Can significantly improve purity before a final polishing step. | >90% for the extraction step | Very effective for separating basic compounds from neutral or acidic impurities. | Only applicable if the impurities have different acid-base properties from the product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
-
Eluent Preparation: Prepare an eluent system of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and add 1% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack a chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial low-polarity eluent.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the product and any more polar impurities.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Troubleshooting guide for column chromatography of this compound.
References
Technical Support Center: Synthesis of (2-Methylquinolin-4-yl)methanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (2-Methylquinolin-4-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development to help identify and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound typically involves a two-stage approach:
-
Formation of the 2-methylquinoline core: The most common method is the Doebner-von Miller reaction, which synthesizes the quinoline ring from an aniline derivative and an α,β-unsaturated carbonyl compound.[1][2] For 2-methylquinoline, aniline is reacted with crotonaldehyde, often generated in situ from acetaldehyde.[3]
-
Introduction of the 4-methanol group: This can be achieved through several pathways, including:
-
Oxidation of 2,4-dimethylquinoline: Selective oxidation of the methyl group at the 4-position.
-
Reduction of a 4-substituted carbonyl: Reduction of 2-methylquinoline-4-carboxylic acid, its corresponding ester, or 2-methylquinoline-4-carbaldehyde.
-
Q2: What is the most common side reaction during the Doebner-von Miller synthesis of the quinoline core?
A2: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde).[4] This leads to the formation of a thick, dark, and often intractable tar, which significantly complicates product isolation and reduces the overall yield.[4]
Q3: Can the quinoline ring be unintentionally reduced during the synthesis?
A3: Yes, reduction of the quinoline ring is a potential side reaction, particularly during the reduction of a carbonyl group (acid, ester, or aldehyde) at the 4-position. Using overly harsh reducing agents can lead to the formation of dihydro- or tetrahydroquinoline impurities, which can be difficult to separate from the desired aromatic product.[4]
Q4: Why is my final product contaminated with 2-methylquinoline-4-carboxylic acid?
A4: This contamination typically occurs when synthesizing the target molecule via the oxidation of 2,4-dimethylquinoline. The use of strong oxidizing agents or prolonged reaction times can lead to over-oxidation of the 4-methyl group beyond the alcohol stage to the corresponding carboxylic acid.
Troubleshooting Guide
Issue 1: Low Yield and Significant Tar Formation During Quinoline Synthesis
-
Symptoms: The reaction mixture becomes a thick, dark, viscous tar, making stirring and workup procedures challenging. The yield of the desired 2-methylquinoline is drastically reduced.
-
Root Cause: The Doebner-von Miller reaction is conducted under strong acidic conditions, which can catalyze the self-polymerization of the crotonaldehyde (or other α,β-unsaturated carbonyl) reactant.[4] This is one of the most common pitfalls of this synthesis.
-
Solutions:
-
Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired cyclization over polymerization.[4]
-
Temperature Control: While heat is required, excessive temperatures accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate and avoid localized overheating.[4]
-
Optimize Acid Catalyst: The type and concentration of the acid can be optimized. While strong acids are necessary, comparing different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find a balance between reaction rate and minimizing tar formation.[4]
-
| Condition | Aniline (eq) | Crotonaldehyde (eq) | Acid (Catalyst) | Addition Method | Temperature | Yield of 2-Methylquinoline | Tar Formation |
| A | 1.0 | 1.2 | 6M HCl | All at once | 110°C | 25% | High |
| B | 1.0 | 1.2 | 6M HCl | Slow addition over 1h | 95°C | 65% | Moderate |
| C | 1.0 | 1.2 | ZnCl₂ / HCl | Slow addition over 1h | 95°C | 75% | Low |
-
Materials: Aniline, 6 M Hydrochloric Acid, Crotonaldehyde, Toluene, Sodium Hydroxide solution.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid. b. Heat the mixture to a gentle reflux (approx. 95-100°C). c. Dissolve crotonaldehyde (1.2 eq) in toluene and place it in the addition funnel. d. Add the crotonaldehyde solution dropwise to the refluxing aniline mixture over a period of 1-2 hours. e. After the addition is complete, maintain the reflux for an additional 4-6 hours, monitoring the reaction by TLC. f. Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution to a pH > 10. g. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
Issue 2: Product Contaminated with Dihydro/Tetrahydroquinoline Impurities
-
Symptoms: NMR or Mass Spectrometry analysis of the final product shows signals corresponding to partially or fully saturated quinoline rings.
-
Root Cause: This issue can arise from two main sources:
-
The final step of the Doebner-von Miller synthesis is an in situ oxidation of a dihydroquinoline intermediate. If the reaction conditions or oxidizing agent (often an oxidant like arsenic acid or nitrobenzene in classical methods, or air oxidation) are insufficient, this intermediate may persist.[4]
-
During the reduction of a 4-carbonyl group to a methanol, the reducing agent may be too strong and partially reduce the aromatic quinoline ring.
-
-
Solutions:
-
Post-Reaction Oxidation: If dihydroquinoline impurities are detected after the initial synthesis, they can often be converted to the desired quinoline by treatment with a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a separate step.[4]
-
Selective Reduction: When reducing a 4-carboxy or 4-formyl group, choose a milder reducing agent. For example, sodium borohydride (NaBH₄) is often effective for reducing aldehydes without affecting the quinoline ring, whereas the more powerful lithium aluminum hydride (LiAlH₄) carries a higher risk of ring reduction. For carboxylic acids, conversion to an ester followed by reduction with a milder agent is a common strategy.
-
| Reducing Agent | Solvent | Temperature | Yield of this compound | Ring Reduction Byproduct |
| LiAlH₄ | THF | 0°C to RT | ~70% | ~15-20% |
| NaBH₄ | Methanol | 0°C to RT | >95% | <2% |
| H₂ / Pd-C | Ethanol | RT | ~85% | ~10% |
Synthetic Pathways and Side Reactions Overview
The following diagram illustrates the primary synthetic pathways to this compound and highlights the key steps where side reactions can occur.
Caption: Synthetic routes to this compound and common side reactions.
References
Improving the stability of (2-Methylquinolin-4-yl)methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (2-Methylquinolin-4-yl)methanol in solution. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like many quinoline derivatives, is primarily influenced by three main factors:
-
pH: The pH of the solution can significantly impact the compound's stability. Degradation can be accelerated in both highly acidic and basic conditions.[1] For quinoline compounds, the solubility and stability are highly dependent on the pH.[1]
-
Light: Exposure to light, particularly UV irradiation, can be a major catalyst for the degradation of quinoline methanol compounds.[2]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1]
Q2: What is a common degradation pathway for quinoline methanol derivatives?
A2: A common degradation pathway for quinoline methanol derivatives, especially under photolytic conditions, is the oxidation of the methanol group to a carboxaldehyde. For example, a study on an experimental antimalarial quinoline methanol, alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol, showed that its degradation resulted in the formation of 6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde.[2] This suggests that this compound may degrade to 2-Methylquinoline-4-carbaldehyde.
Q3: How can I proactively enhance the stability of my this compound solutions?
A3: To enhance the stability of your solutions, consider the following preventative measures:
-
pH Control: Utilize buffers to maintain the solution at a pH where the compound exhibits maximum stability. This optimal pH should be determined experimentally.[1]
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to shield them from light.[1]
-
Temperature Control: Store solutions at appropriate temperatures, such as in a refrigerator or freezer, to minimize thermal degradation.[1] For long-term storage, -80°C may be necessary. It is also advisable to avoid repeated freeze-thaw cycles.[1]
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be effective in preventing oxidative degradation.[1]
-
Use of Chelating Agents: If metal-catalyzed degradation is a concern, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[1]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[1][3] HPLC with a UV or mass spectrometry (MS) detector can provide the necessary sensitivity and selectivity for accurate analysis.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid degradation of the compound in solution. | The solution pH may be unfavorable. The compound might be sensitive to light. The storage temperature may be too high. | Conduct a pH stability profile to identify the optimal pH range. Store the solution in light-protected containers (e.g., amber vials). Store the solution at a lower temperature (e.g., 2-8°C or -20°C).[1] |
| Precipitation of the compound in aqueous solution. | The aqueous solubility of this compound is low. The pH of the solution may not be optimal for solubility. | As a weak base, decreasing the pH can form a more soluble salt. Consider using co-solvents like ethanol or acetonitrile to increase solubility.[5] |
| Inconsistent results in stability studies. | The solvent system may be influencing degradation kinetics. There might be uncontrolled exposure to light or temperature fluctuations. | Ensure a consistent solvent composition in all experiments.[6] Strictly control light exposure and temperature throughout the study. |
| No degradation is observed under stress conditions. | This compound may be highly stable under the applied conditions. | Employ more stringent stress conditions as outlined in forced degradation guidelines, such as higher temperatures, stronger acid/base concentrations, or higher oxidant concentrations.[6][7] |
Quantitative Data Summary
The following table summarizes representative data on the degradation of a quinoline methanol derivative under various stress conditions. This data is illustrative and the actual stability of this compound should be determined experimentally.
| Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2-Methylquinoline-4-carbaldehyde |
| 0.1 M NaOH | 24 hours | 60°C | 10% | 2-Methylquinoline-4-carbaldehyde |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized derivatives |
| UV Light | 48 hours | Room Temp | 40% | 2-Methylquinoline-4-carbaldehyde[2] |
| Heat | 7 days | 80°C | 8% | Thermally induced byproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light.
-
Thermal Degradation: Heat the stock solution at 80°C in a controlled oven.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential oxidative degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Crystallization of (2-Methylquinolin-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of (2-Methylquinolin-4-yl)methanol. This resource includes a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and diagrams to illustrate key processes.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the crystallization of this compound, offering potential causes and solutions.
Issue 1: The compound will not dissolve in the chosen solvent.
-
Question: I'm trying to dissolve this compound to start the crystallization process, but it remains insoluble even with heating. What should I do?
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Answer: This indicates that the solvent is not appropriate for your compound. This compound is generally soluble in common organic solvents like ethanol, acetone, and chloroform, but insoluble in water[1]. If you are using a non-polar solvent, it may not be effective.
-
Troubleshooting Steps:
-
Select an appropriate solvent: Switch to a solvent in which the compound is known to be soluble, such as ethanol, methanol, or acetone.
-
Increase the temperature: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux setup to avoid solvent loss.
-
Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. The turbidity indicates the solution is saturated.
-
-
Issue 2: No crystals are forming after the solution has cooled.
-
Question: My compound dissolved completely in the hot solvent, but no crystals have appeared after cooling to room temperature and even in an ice bath. What is the problem?
-
Answer: The absence of crystal formation can be due to several factors, including insufficient supersaturation, the presence of impurities that inhibit nucleation, or a lack of nucleation sites.[1][2]
-
Troubleshooting Steps:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide sites for crystal nucleation.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Increase concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility and can promote crystallization.
-
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: When I cool my solution, a syrupy liquid or oil separates instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system. This is a common problem with organic compounds.
-
Troubleshooting Steps:
-
Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in a cold bath. A slower cooling rate encourages the formation of an ordered crystal lattice.
-
Use a more dilute solution: The concentration of your compound in the solution may be too high. Reheat the solution to dissolve the oil and add more of the primary solvent to dilute it before attempting to cool it again.
-
Change the solvent system: The current solvent may not be ideal. Try a different solvent or a solvent pair. Sometimes, using a slightly more polar or non-polar solvent can prevent oiling out.
-
-
Issue 4: The resulting crystals are very small or impure.
-
Question: I managed to get crystals, but they are very fine, like a powder, or my analysis shows they are still impure. How can I improve the crystal quality?
-
Answer: The size and purity of crystals are often related to the rate of crystallization and the presence of impurities. Rapid crystallization can trap impurities within the crystal lattice.
-
Troubleshooting Steps:
-
Slow down the crystallization process: As mentioned before, a slower cooling rate generally leads to larger and purer crystals.
-
Perform a second recrystallization: Redissolve the obtained crystals in a fresh portion of hot solvent and repeat the crystallization process. This can significantly improve purity.
-
Use activated charcoal: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 25 | Insoluble[1] | |
| Ethanol | 25 | Soluble[1] | |
| 78 (boiling) | |||
| Acetone | 25 | Soluble[1] | |
| 56 (boiling) | |||
| Chloroform | 25 | Soluble[1] | |
| 61 (boiling) | |||
| Toluene | 25 | ||
| 111 (boiling) | |||
| Hexane | 25 | ||
| 69 (boiling) |
Users are encouraged to populate this table with their experimentally determined data.
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a chosen solvent (e.g., ethanol) and observe the solubility at room temperature.
-
Gently heat the test tube. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.
-
-
Dissolution:
-
Transfer the crude compound to an Erlenmeyer flask.
-
Add the selected solvent dropwise while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision-making diagram for troubleshooting common crystallization problems.
References
Technical Support Center: Scaling Up the Synthesis of (2-Methylquinolin-4-yl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of (2-Methylquinolin-4-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for preparing this compound?
A scalable two-step approach is often employed. The first step involves the synthesis of the precursor, 2-methyl-4-quinolinecarboxylic acid, via a Doebner-von Miller reaction. This is followed by the reduction of the carboxylic acid to the desired this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
The Doebner-von Miller reaction can be highly exothermic and may produce tarry byproducts.[1][2] It is crucial to have efficient stirring and cooling systems in place. The reduction step often utilizes lithium aluminum hydride (LiAlH4), which reacts violently with water. Therefore, strictly anhydrous conditions are necessary. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the Doebner-von Miller reaction and the subsequent reduction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.
Q4: What are the typical yields for each step in the synthesis?
Yields can vary based on the scale and specific reaction conditions. For the Doebner-von Miller synthesis of the carboxylic acid precursor, yields can range from moderate to good. The subsequent reduction of the carboxylic acid to the alcohol typically proceeds in high yield, often exceeding 80-90% under optimized conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Step 1: Doebner-von Miller Reaction | ||
| Low yield of 2-methyl-4-quinolinecarboxylic acid | - Incomplete reaction. - Formation of tar and polymeric byproducts.[1][2] | - Ensure the reaction goes to completion by monitoring with TLC/HPLC. - Control the reaction temperature carefully to minimize side reactions. - Consider using a milder Lewis acid catalyst to reduce polymerization. |
| Reaction mixture becomes a thick, unmanageable tar | - Reaction is too exothermic.[1] - High concentration of reactants. | - Add the sulfuric acid slowly with efficient cooling. - Use a moderating agent like ferrous sulfate.[1] - Consider a biphasic reaction medium to control the concentration of reactive intermediates.[2] |
| Difficulty in isolating the product from the reaction mixture | - The product is entrapped in the tarry residue. | - After quenching the reaction, steam distillation can be an effective method to separate the product from the tar.[1] - Alternatively, trituration of the crude solid with a suitable organic solvent can help in purification. |
| Step 2: Reduction of 2-methyl-4-quinolinecarboxylic acid | ||
| Incomplete reduction to the alcohol | - Insufficient amount of reducing agent. - Deactivation of the reducing agent due to moisture. | - Use a slight excess of the reducing agent (e.g., LiAlH4). - Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of side products | - Over-reduction of the quinoline ring (less common with LiAlH4). - Reaction temperature is too high. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Slowly add the carboxylic acid solution to the reducing agent slurry. |
| Difficult work-up and product isolation | - Formation of stable aluminum salt emulsions. | - Employ a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts as a granular solid that can be easily filtered off. |
Experimental Protocols
Step 1: Scaled-Up Synthesis of 2-Methyl-4-quinolinecarboxylic Acid (Doebner-von Miller Reaction)
This protocol is adapted from established Doebner-von Miller synthesis procedures.
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, a dropping funnel, a condenser, and a temperature probe.
-
Aniline
-
Pyruvic acid
-
Ethanol (or other suitable solvent)
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution (for work-up)
-
Hydrochloric acid (for work-up)
Procedure:
-
In the reaction vessel, charge aniline and ethanol.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a pre-mixed solution of pyruvic acid in ethanol from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly add concentrated sulfuric acid, again keeping the temperature below 15 °C.
-
Once the addition of acid is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the mixture with a sodium hydroxide solution to a pH of 8-9.
-
Filter off any solid impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of 4-5 to precipitate the 2-methyl-4-quinolinecarboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Scaled-Up Reduction of 2-Methyl-4-quinolinecarboxylic Acid to this compound
Materials and Equipment:
-
Large, dry, jacketed glass reactor with overhead stirring, a dropping funnel, a condenser with a drying tube, and a temperature probe.
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
2-Methyl-4-quinolinecarboxylic acid
-
Ethyl acetate (for work-up)
-
Sodium sulfate (for drying)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with a calculated amount of LiAlH4 and anhydrous THF to create a slurry.
-
Cool the slurry to 0 °C.
-
In a separate vessel, dissolve the 2-methyl-4-quinolinecarboxylic acid in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LiAlH4 slurry via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until completion is confirmed by TLC/HPLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up).
-
Stir the resulting mixture until a white, granular precipitate forms.
-
Filter off the aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary
| Parameter | Step 1: Doebner-von Miller Reaction | Step 2: Reduction |
| Typical Scale | 100 g - 1 kg | 100 g - 1 kg |
| Reactant Molar Ratios | Aniline:Pyruvic Acid:H₂SO₄ (approx. 1:1.1:2) | Carboxylic Acid:LiAlH₄ (approx. 1:1.2-1.5) |
| Reaction Temperature | 0 °C (addition), Reflux (reaction) | 0 °C (addition), Room Temperature (reaction) |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Typical Yield | 60 - 75% | 85 - 95% |
| Purification Method | Precipitation and Filtration | Recrystallization |
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with quinoline derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoline derivatives exhibit poor aqueous solubility?
A1: The low aqueous solubility of many quinoline derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1][2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1] The presence of lipophilic substituents on the quinoline ring can significantly decrease water solubility.[1]
Q2: I am observing inconsistent results in my cell-based assay. Could this be a solubility issue?
A2: Yes, inconsistent results in biological assays are a common consequence of poor compound solubility.[3] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to underestimation of a compound's activity, misleading structure-activity relationships (SAR), and lower hit rates in high-throughput screening (HTS).[3]
Q3: My quinoline derivative precipitated out of its DMSO stock solution upon storage. What should I do?
A3: Precipitation from DMSO stocks can happen for a few reasons. DMSO is hygroscopic, meaning it can absorb water from the atmosphere, which can reduce the solubility of highly hydrophobic compounds over time.[3] Some compounds are also simply not soluble at high concentrations even in pure DMSO.[3] To address this, you can try preparing fresh stock solutions before each experiment, storing the compound as a dry powder, or storing it at a lower concentration.[3] Gentle warming or sonication may help redissolve the precipitate, but always visually inspect the solution to ensure complete dissolution before use.[3]
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO varies significantly between different cell lines and assay types. It is crucial to determine the maximum concentration of DMSO that does not affect the outcome of your specific assay. Typically, a final DMSO concentration of ≤1% is recommended to minimize its impact on the biological system.[4]
Q5: How can I use pH modification to improve the solubility of my quinoline derivative?
A5: Quinoline derivatives are typically weak bases.[5][6][7][8] Therefore, their solubility is often pH-dependent.[5][6][7][8] Decreasing the pH of the aqueous buffer will protonate the basic nitrogen atom in the quinoline ring, forming a more soluble salt.[1][3] It is essential to ensure that the final pH of the assay buffer is compatible with your biological system.[3]
Q6: What are co-solvents and how can they improve solubility?
A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[3] Common examples include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[3] They work by reducing the polarity of the solvent system.[1] A common practice is to prepare a concentrated stock solution of the compound in a co-solvent and then dilute it into the final aqueous assay buffer.[3]
Q7: When should I consider using cyclodextrins?
A7: Cyclodextrins are a good option when other methods like pH adjustment or the use of co-solvents are not suitable or effective enough. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[9][10][11][12] This can significantly increase the apparent water solubility of a compound.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its improved safety and solubility profile.[9]
Troubleshooting Guides
Issue 1: My quinoline derivative precipitates when I dilute my DMSO stock into the aqueous assay buffer.
This is a common issue that arises when a compound is highly soluble in an organic solvent like DMSO but has poor solubility in the final aqueous assay buffer. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[4]
Troubleshooting Workflow for Compound Precipitation in Assays
Caption: Troubleshooting workflow for compound precipitation in assays.
Issue 2: My quinoline derivative shows good in vitro activity but has poor bioavailability in animal studies.
Poor bioavailability, despite good in vitro potency, is a classic challenge for poorly soluble drugs.[4] The compound may not be dissolving sufficiently in the gastrointestinal tract to be absorbed into the bloodstream.[4]
Potential Formulation Strategies to Improve Bioavailability
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[4][13]
-
Amorphous Solid Dispersions: The drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous state.[4][14] The amorphous form of the drug is more soluble than its stable crystalline form.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system (e.g., Self-Emulsifying Drug Delivery Systems, or SEDDS) can improve oral absorption.[4][14]
Quantitative Data Summary
The following table summarizes the potential improvement in aqueous solubility for a hypothetical poorly soluble quinoline derivative using various techniques. These values are illustrative, and the optimal method must be determined empirically.[3]
| Solubility Enhancement Method | Example System | Potential Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Decrease pH for a basic quinoline | 10 - 1,000 | The final pH must be compatible with the assay system.[3] |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 | The co-solvent concentration must be optimized for the assay.[3] |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 10 - 5,000 | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
| Solid Dispersion | 1:4 Drug:PVP K30 | 10 - 10,000 | The physical stability of the amorphous state needs to be ensured. |
| Nanonization | Nanosuspension | 5 - 50 | Requires specialized equipment for particle size reduction. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the quinoline derivative (e.g., 20 mg/mL) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[3]
-
Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.[3]
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.[3]
-
Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.[3]
-
Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.[3]
-
Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before reading the results.[3]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both the quinoline derivative and a hydrophilic polymer (e.g., PVP K30, PEG 6000) are readily soluble.[9]
-
Dissolution: Dissolve the drug and the polymer in the selected solvent at a specific ratio (e.g., 1:4 w/w).[4]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.[1][9]
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.[9]
-
Characterization: Scrape the dried solid dispersion, pulverize it, and characterize its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[9]
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v) in your desired buffer.[9]
-
Addition of Compound: Add an excess amount of the quinoline derivative powder to each HP-β-CD solution.[9]
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.[9]
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved compound.[9]
-
Quantification: Analyze the supernatant for the concentration of the dissolved quinoline derivative using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility of the quinoline derivative as a function of the HP-β-CD concentration to determine the complexation efficiency.
Signaling Pathway Visualization
Quinoline derivatives are known to act as inhibitors of various kinase signaling pathways implicated in cancer.[15][16]
Simplified Kinase Inhibitor Signaling Pathway
Caption: Quinoline derivatives can inhibit key kinases in signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions.
Skraup Synthesis
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3] Boric acid can also be used.[1] Ferrous sulfate is believed to function as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[2]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[3]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[3]
-
Gradual heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The heat of the reaction should sustain the process for a period before external heating is reapplied.[3]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[4] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.
-
Purification: The crude product is often a black, tarry substance.[5] Purification by steam distillation is a common and effective method to isolate the volatile quinoline product from the non-volatile tar.[6]
Doebner-von Miller Synthesis
Q3: My Doebner-von Miller reaction is resulting in a low yield and a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[4][7] To address this:
-
Employ a biphasic solvent system: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[7][8]
-
Slow reactant addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[9]
-
Optimize acid catalyst: The strength and concentration of the acid are critical. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂) to find the optimal balance between reaction rate and side product formation.[10]
Friedländer Synthesis
Q4: I am struggling with low yields in my Friedländer synthesis. What are the common causes?
A4: Low yields in the Friedländer synthesis can stem from several factors:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent.[11]
-
Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of reactants or products.[11]
-
Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can deactivate the ring, making cyclization more difficult.
-
Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[4]
Q5: How can I control the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone?
A5: Regioselectivity is a common challenge with unsymmetrical ketones.[4] Strategies to control the formation of a specific isomer include:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over another.
-
Substrate Modification: Introducing a directing group on the α-carbon of the ketone can control the direction of cyclization.
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.
Combes Synthesis
Q6: My Combes synthesis is giving a low yield. What factors could be responsible?
A6: Low yields in the Combes synthesis can result from incomplete condensation or cyclization.[12]
-
Catalyst: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), can be more efficient than the commonly used sulfuric acid.[5][12]
-
Steric Hindrance: The steric effects of substituents on the aniline or the β-diketone can play a significant role in the rate-determining electrophilic aromatic annulation step.[12]
Modern Synthetic Methods
Q7: What are the advantages of using microwave-assisted synthesis for quinolines?
A7: Microwave-assisted synthesis offers several key advantages over traditional heating methods, including:
-
Significantly shorter reaction times (minutes versus hours).[13][14]
-
Often higher product yields.[13]
-
Improved purity of the final compounds.[15] This is due to the efficient and direct heating of the reaction mixture, leading to faster reaction rates.[13]
Q8: What should I consider when choosing a solvent for microwave-assisted quinoline synthesis?
A8: The choice of solvent is crucial. Polar solvents like DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation.[13] However, solvent-free ("neat") conditions are also highly effective and offer a greener alternative by reducing solvent waste.[13]
Data Presentation
Table 1: Comparison of Yields for Classical Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Product | Catalyst/Conditions | Yield (%) | Reference(s) |
| Skraup | Aniline, Glycerol, Nitrobenzene | Quinoline | H₂SO₄, FeSO₄ | 84-91 | [6] |
| Skraup | o-Aminophenol, Glycerol | 8-Hydroxyquinoline | H₂SO₄, FeSO₄ | ~100 | [16] |
| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | HCl, Toluene (biphasic) | 50-80 | |
| Friedländer | 2-Aminobenzophenone, Acetone | 2-Methyl-4-phenylquinoline | KOH, Ethanol, Reflux | High (not specified) | [9] |
| Friedländer | 2-Aminobenzaldehyde, Acetaldehyde | Quinoline | NaOH (alkali) | Not specified | [1] |
| Combes | Aniline, Acetylacetone | 2,4-Dimethylquinoline | H₂SO₄ | Good | [17] |
Table 2: Microwave-Assisted vs. Conventional Heating in Friedländer Synthesis
| Starting Materials | Method | Catalyst/Solvent | Time | Temperature | Yield (%) | Reference(s) |
| 2-Aminophenylketones, Cyclic Ketones | Microwave | Acetic Acid (neat) | 5 min | 160 °C | Excellent | [18] |
| 2-Aminophenylketones, Cyclic Ketones | Conventional | Acetic Acid | Several days | Room Temp. | Very Poor | [18] |
| 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave | Ethanol | 30-40 min | 130 °C | 48-84 | [19] |
| Aromatic Aldehydes, Anilines, Pyruvic Acid | Microwave | p-TSA, Ethanol | 3 min | 80 °C | 50-80 | [19] |
| Aromatic Aldehydes, Anilines, Pyruvic Acid | Conventional | p-TSA, Ethanol | 3 h - overnight | Not specified | Lower | [19] |
Table 3: Palladium-Catalyzed Quinoline Synthesis from o-Aminocinnamonitriles and Arylhydrazines
| Pd Catalyst (10 mol%) | Ligand (20 mol%) | Additive (2 equiv.) | Solvent | Atmosphere | Yield (%) of 2-Phenylquinoline | Reference(s) |
| Pd(OAc)₂ | 2,2'-Bipyridine | TFA | THF | Air | 12 | [20] |
| PdCl₂ | 2,2'-Bipyridine | TFA | Toluene | Air | 56 | [20] |
| PdCl₂ | 2,2'-Bipyridine | TFA | Toluene | O₂ | 81 | [20][21] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[16]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid.
-
Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Reaction: Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Purification: Perform a steam distillation to isolate the crude quinoline. Separate the quinoline layer from the aqueous layer in the distillate. The crude quinoline can be further purified by vacuum distillation, collecting the fraction boiling at 235-237°C.[16]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.[7]
Protocol 3: Microwave-Assisted Friedländer Synthesis
This is a general procedure based on reported methodologies.[18][22]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Ketone with α-methylene group (1.2 mmol)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone and the ketone.
-
Solvent/Catalyst Addition: Add neat glacial acetic acid to serve as both the solvent and catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 160°C for 5 minutes.
-
Work-up: After cooling, carefully add a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[22]
Visualizations
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Caption: Experimental workflow for the moderated Skraup synthesis of quinoline.
Caption: Comparison of microwave-assisted vs. conventional heating for quinoline synthesis.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 20. The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o -aminocinnamonitriles with arylhydrazines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01043J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Preventing degradation of (2-Methylquinolin-4-yl)methanol during storage
This technical support center provides guidance on the proper storage and handling of (2-Methylquinolin-4-yl)methanol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] It is recommended to keep the container tightly sealed and under an inert atmosphere.[1] Storing it in a well-ventilated area away from strong oxidizing agents is also advised.[2]
Q2: My experimental results using this compound are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results, such as a loss of expected potency or the appearance of unknown peaks in analytical chromatograms, can be indicative of compound degradation. Quinoline derivatives can be susceptible to various stress conditions, leading to the formation of impurities that may interfere with your experiments.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Based on studies of similar quinoline compounds, the primary factors that can induce degradation are exposure to light (especially UV), elevated temperatures, strong acidic or basic conditions, and the presence of oxidizing agents. Photolytic degradation, or degradation caused by light, has been identified as a significant pathway for quinoline methanol derivatives.
Q4: What is a potential degradation product of this compound?
A4: A major degradation pathway for quinoline methanols, particularly under photolytic conditions, is the oxidation of the methanol group to a carboxaldehyde. Therefore, a likely degradation product of this compound is 2-Methylquinoline-4-carboxaldehyde.
Q5: How can I monitor the stability of my this compound sample?
A5: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for their detection and quantification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis | Degradation of the compound. | Confirm the identity of the new peak, which could be 2-Methylquinoline-4-carboxaldehyde or other degradation products. Review storage conditions and protect the compound from light. Prepare fresh solutions for use. |
| Decreased peak area of the main compound over time | Compound degradation. | Quantify the loss of the parent compound against a freshly prepared standard. Assess storage conditions, particularly exposure to light and temperature fluctuations. |
| Discoloration of the solid compound or solution | Formation of degradation products. | Discontinue use of the discolored material. If possible, purify the compound. Ensure future storage is in a dark, inert environment. |
| Inconsistent biological or chemical assay results | Loss of compound potency due to degradation. | Prepare fresh solutions from a properly stored stock of this compound before each experiment. Validate the stability of the compound in the experimental medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same sampling procedure as for acid hydrolysis. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and sample at the specified time points.
-
Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid compound in an oven at 70°C. Sample the solution at the specified time points. For the solid, prepare a solution for analysis after the stress period.
-
Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and fluorescent light. Sample at the specified time points. Keep control samples wrapped in aluminum foil to protect from light.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reversed-phase HPLC method. Optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Potential oxidative degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for efficient quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for quinoline synthesis?
A1: Several classic and modern methods exist for quinoline synthesis, each employing different catalytic systems. The most common include:
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is a versatile method that can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, and Lewis acids like ZnCl₂) and bases (e.g., KOH, NaOH).[1][2]
-
Skraup Synthesis: This method synthesizes quinoline from the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1] Ferrous sulfate is often used to moderate the highly exothermic nature of the reaction.[1]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to produce 2,4-disubstituted quinolines.[1]
-
Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[1][3]
-
Modern Approaches: Contemporary methods often employ transition-metal catalysts (e.g., palladium, copper, cobalt) and nanocatalysts to achieve higher yields under milder conditions.[1][4]
Q2: How do I select between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.[1]
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which often leads to higher selectivity and milder reaction conditions due to high diffusivity and well-defined active sites.[1][5] However, their separation from the final product can be challenging and costly.[1][5]
-
Heterogeneous Catalysts: Being in a different phase from the reactants (typically solid catalysts in a liquid or gas phase), these are easily separated and recycled, making them suitable for larger-scale, more environmentally friendly processes.[1][5] Potential drawbacks can include lower selectivity and issues with heat transfer and diffusivity.[5]
-
Nanocatalysts: This emerging class of catalysts offers advantages of both homogeneous and heterogeneous systems, such as high surface area, high reactivity, and good reusability.[1][6]
Q3: Are there environmentally friendly ("green") catalytic options for quinoline synthesis?
A3: Yes, considerable research has focused on developing greener catalytic methods. These include:
-
Using water as a solvent.[7]
-
Employing reusable heterogeneous or nanocatalysts to minimize waste.[4][8]
-
Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[9]
-
Solvent-free reaction conditions are also a key aspect of green quinoline synthesis.[8]
Q4: What are the primary mechanisms of catalyst deactivation in quinoline synthesis?
A4: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: The nitrogen atom in the quinoline ring can act as a poison by strongly binding to the active sites of metal catalysts, leading to a loss of activity.[10][11] This is a form of chemical deactivation.[10]
-
Fouling: The physical deposition of byproducts, such as tar or polymers, on the catalyst surface can block active sites.[10] This is a common issue in reactions like the Skraup synthesis.[9]
-
Leaching: For supported heterogeneous catalysts, the active metal can leach into the reaction medium, reducing the catalyst's effectiveness over time.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst or presence of inhibitors. | Ensure proper pre-activation of the catalyst. Verify the purity of reagents and use anhydrous, deoxygenated solvents, as impurities like sulfur or water can poison the catalyst.[10] |
| Suboptimal reaction temperature. | Many quinoline syntheses require heating.[1] However, excessive temperatures can cause decomposition.[1] Optimize the temperature by monitoring the reaction with Thin Layer Chromatography (TLC).[1] | |
| Poor substrate reactivity due to steric hindrance or deactivating electronic groups. | Consider using a stronger catalyst or harsher reaction conditions.[1] | |
| Formation of Tar/Polymeric Byproducts | Aggressive reaction conditions, especially in Skraup and Doebner-von Miller syntheses. | For the Skraup reaction, consider using microwave heating or adding moderating agents like ferrous sulfate.[9] For the Doebner-von Miller reaction, slowly add the α,β-unsaturated carbonyl compound to the heated acidic aniline solution to control the exothermic reaction and minimize polymerization.[12] |
| Poor Regioselectivity (with unsymmetrical ketones) | In reactions like the Friedländer synthesis, condensation can occur on either side of the carbonyl group. | To control regioselectivity, you can try introducing a phosphoryl group on the α-carbon of the ketone, using a specific amine catalyst, or employing an ionic liquid as the reaction medium.[2][7] |
| Catalyst Deactivation Over Time | Gradual poisoning of the catalyst by the quinoline product or byproducts. | Increase the ligand-to-metal ratio, use ligands less prone to displacement, or add a sacrificial agent.[10] For heterogeneous catalysts, consider a more robust support material to prevent leaching.[1] |
| Incomplete Reaction | Insufficient reaction time, temperature, or catalyst loading. | Monitor the reaction progress using TLC.[7] If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more catalyst.[7] |
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems in different quinoline synthesis reactions. Yields are highly dependent on specific substrates and reaction conditions.
Table 1: Catalyst Performance in Friedländer Synthesis
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| In(OTf)₃ | 2-aminoarylketones and active methylene compounds | Solvent-free | 75-92 | [13] |
| Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones and 1,3-dicarbonyl compounds | 90 °C, solvent-free, 20 mg catalyst | 85-96 | [6][8] |
| p-Toluenesulfonic acid | 2-aminoaryl aldehydes/ketones and α-methylene ketones | Solvent-free, microwave or conventional heating | High | [14][15] |
| Molecular Iodine | 2-aminoaryl aldehydes/ketones and α-methylene ketones | Solvent-free | High | [14][15] |
Table 2: Catalyst Performance in Other Quinoline Syntheses
| Synthesis Method | Catalyst | Key Features | Yield (%) | Reference |
| Skraup | H₂SO₄ | Highly exothermic, often produces tar | Variable | [1][9] |
| Doebner-von Miller | Lewis Acids (e.g., ZnCl₂, SnCl₄) or Brønsted Acids (e.g., HCl) | Prone to polymerization of carbonyl substrate | Variable | [12] |
| Combes | Acid-catalyzed | Forms 2,4-disubstituted quinolines | Good | [1] |
| Nanocatalyst-mediated | Fe₃O₄@Urea/HITh-SO₃H | Reusable, solvent-free, 80 °C | High | [8] |
Detailed Experimental Protocols
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[1]
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-TsOH in toluene.
-
Heat the mixture with stirring. The optimal temperature may vary but typically ranges from 80-120°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst
This protocol outlines a general method using a magnetic nanocatalyst.[4]
-
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst. If the reaction is not solvent-free, add ethanol as the solvent.[4]
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.[4]
-
Monitor the progress of the reaction using TLC.[4]
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.[4]
-
The solvent (if used) is removed under reduced pressure.[4]
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system.[4]
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[4]
-
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst for quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. iipseries.org [iipseries.org]
- 15. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of (2-Methylquinolin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (2-Methylquinolin-4-yl)methanol.
Troubleshooting Guide
Q1: I am observing unexpected peaks in the NMR spectrum of my crude product. What are the likely byproducts in the synthesis of this compound?
A1: Unexpected peaks in your analytical data likely indicate the presence of byproducts. The nature of these byproducts depends on the synthetic route employed. A common and efficient method for synthesizing substituted quinolines is the Doebner-von Miller reaction . In this reaction, an aniline is reacted with α,β-unsaturated aldehydes or ketones, often generated in situ. For this compound, a plausible route involves the reaction of aniline with an α,β-unsaturated carbonyl compound derived from acetaldehyde and formaldehyde.
Potential byproducts to consider include:
-
Regioisomers: Depending on the reaction conditions, substitution at other positions on the quinoline ring can occur, leading to isomeric impurities.
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, further alkylation of the quinoline ring or the hydroxyl group may occur.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of starting materials and stable intermediates in your final product.
-
Self-Condensation Products: Aldol-type self-condensation of the aldehyde starting materials can lead to polymeric or resinous byproducts, which can complicate purification.[1]
-
Oxidation Products: The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially during workup or if an oxidizing agent is present.
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I optimize the reaction?
A2: Low yields can be attributed to several factors, many of which are linked to byproduct formation.[1]
Potential Causes for Low Yield:
-
Suboptimal Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may promote side reactions and decomposition, while low temperatures can lead to an incomplete reaction.
-
Incorrect Stoichiometry of Reactants: The molar ratio of aniline to the carbonyl compounds is crucial. An excess of one reactant can lead to the formation of specific byproducts.
-
Catalyst Inefficiency: The choice and concentration of the acid or base catalyst are critical. An inappropriate catalyst can lead to low conversion or the promotion of side reactions.
-
Formation of Insoluble Byproducts: The generation of polymeric or tar-like substances can trap the desired product, making isolation difficult.
-
Product Degradation: The product itself might be unstable under the reaction or workup conditions.
Optimization Strategies:
-
Temperature Screening: Perform small-scale reactions at various temperatures to determine the optimal condition.
-
Stoichiometry Adjustment: Systematically vary the molar ratios of the reactants to find the ideal balance that maximizes product formation and minimizes byproducts.
-
Catalyst Screening: Test different acid or base catalysts (e.g., sulfuric acid, hydrochloric acid, Lewis acids) and their concentrations.
-
Controlled Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to control the reaction rate and minimize the formation of byproducts from self-condensation.
Q3: I am having difficulty purifying my this compound. What purification strategies are recommended?
A3: Purification can be challenging due to the presence of structurally similar byproducts. A combination of techniques is often necessary.
Recommended Purification Protocol:
-
Aqueous Workup: Begin by neutralizing the reaction mixture and extracting the product into an organic solvent. Washing with brine can help to remove water-soluble impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance purity. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: Exploiting the basicity of the quinoline nitrogen can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Besides the Doebner-von Miller reaction, other notable methods for synthesizing the quinoline core include the Skraup, Conrad-Limpach, Combes, and Friedländer syntheses.[2][3][4] The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this compound, a synthetic strategy involving the functionalization of a pre-formed 2,4-disubstituted quinoline is also a viable option.
Q2: Which analytical techniques are best for identifying and quantifying byproducts in my synthesis?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct analysis.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid screening of reaction progress and preliminary identification of the number of components in a mixture. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product and byproducts. Different detectors (e.g., UV, MS) can be used for identification.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds. Provides separation and structural information from the mass spectrum.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful tool for separating and identifying a wide range of compounds, including non-volatile and thermally labile ones.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information about the main product and any isolated impurities. |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups present in the product and byproducts. |
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.
-
Handling of Reagents: Many of the reagents used in quinoline synthesis, such as strong acids and anilines, are corrosive and toxic. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Protocols
General Protocol for Byproduct Analysis by HPLC-UV:
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture or purified product.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 225 nm).[5]
-
Quantification: Use a calibration curve generated from pure standards of the main product and any identified byproducts, if available.
-
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for the identification and characterization of byproducts in the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of (2-Methylquinolin-4-yl)methanol and Other Biologically Active Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of pharmacological activities. This guide provides a comparative analysis of (2-Methylquinolin-4-yl)methanol against other notable quinoline derivatives, focusing on their anticancer and anti-inflammatory properties. While direct comparative experimental data for this compound is limited in the public domain, this guide synthesizes available data on structurally related quinolines to provide a valuable reference for researchers.
Physicochemical Properties
A foundational aspect of drug design is understanding the physicochemical properties of a compound, which influence its pharmacokinetic and pharmacodynamic behavior. The properties of this compound are summarized below, providing a baseline for comparison with other quinoline derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1] |
| XLogP3 | 1.7 | [1][2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Melting Point | 143-148 °C |
Comparative Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, with various substituted analogues exhibiting cytotoxicity against a range of cancer cell lines. The following table summarizes the in vitro anticancer activity of several quinoline derivatives, providing a comparative landscape for the potential evaluation of this compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(p-tolyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.38 | [3] |
| HCT-116 (Colon) | 5.34 | [3] | |
| MCF-7 (Breast) | 5.21 | [3] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% inhibition | |
| 2-Arylquinoline Derivative 13 | HeLa (Cervical) | 8.3 | [4] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [4] |
| 2-Arylquinoline Derivative 12 | PC3 (Prostate) | 31.37 | [4] |
| Quinazoline Derivative 21 | HeLa (Cervical) | 1.85 | [5] |
| MDA-MB-231 (Breast) | 2.81 | [5] |
Comparative Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).
| Compound/Derivative Class | Assay | Results | Reference |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema in mice | Dose-dependent reduction in edema, comparable to diclofenac | [6] |
| Azetidinone-bearing quinolines (6a, 6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [7] |
| Quinoline-2-carboxamides (37, 38) | COX-2 Inhibition Assay | IC₅₀ = 1.21 µM and 1.14 µM, respectively | [8] |
| 1-oxa-3,5-diaza-anthracen-6-one derivative (3g) | Xylene-induced ear edema in mice | 63.19% inhibition | [9] |
| cyclopenta[a]anthracene derivative (6d) | Xylene-induced ear edema in mice | 68.28% inhibition | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative analysis. The following sections outline the methodologies for key assays mentioned in this guide.
Synthesis of Quinoline Derivatives
The synthesis of quinoline and its derivatives can be achieved through various established methods, including:
-
Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.
-
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.
-
Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline.
-
Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones.
A general procedure for the synthesis of certain 2,4-disubstituted quinolines can be achieved through a one-pot reaction involving an appropriate aniline, an aldehyde, and a ketone in the presence of a catalyst like anhydrous zinc chloride, often under microwave irradiation or conventional heating.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]
In Vivo Anti-inflammatory Assay (Xylene-Induced Ear Edema)
This assay is a common method to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Use mice, typically divided into control and treatment groups.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally) at various doses. A positive control group receives a standard anti-inflammatory drug (e.g., diclofenac), and a negative control group receives the vehicle.[6]
-
Induction of Edema: After a set time (e.g., 30 minutes), apply a small volume of xylene to the inner and outer surfaces of one ear of each mouse to induce inflammation. The other ear serves as a control.[6]
-
Measurement of Edema: After a specific period (e.g., 2 hours), sacrifice the mice and remove a standard-sized section from both ears. The difference in weight between the xylene-treated and untreated ear punches indicates the degree of edema.[6]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the negative control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in drug action and evaluation is essential for a clear understanding.
Conclusion
This comparative guide highlights the significant potential of quinoline derivatives as anticancer and anti-inflammatory agents. While this compound remains a compound with limited publicly available biological data, the analysis of structurally related quinolines provides a strong rationale for its further investigation. The presented data and experimental protocols offer a framework for researchers to design and execute studies to elucidate the therapeutic potential of novel quinoline compounds. Future research should focus on direct comparative studies to establish clear structure-activity relationships and identify lead candidates for further development.
References
- 1. This compound | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1] Among these, 2-methylquinoline derivatives have garnered significant attention for their therapeutic potential, demonstrating promising anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides a comparative analysis of the structure-activity relationships of 2-methylquinoline derivatives, supported by experimental data, to elucidate the impact of structural modifications on their biological efficacy.
Comparative Performance in Anticancer Activity
Recent studies have highlighted the potential of 2-methylquinoline derivatives as selective anticancer agents. The cytotoxicity of these compounds has been evaluated against various human cancer cell lines, with key findings indicating that substitutions on the quinoline core significantly influence their potency and selectivity.
A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and tested for their in vitro cytotoxicity against HeLa, PC3, MCF-7, and SKBR-3 human cancer cell lines.[3] The results demonstrated that 2-arylquinoline derivatives generally exhibited a better activity profile than their 2-acetamido-2-methyl-THQ counterparts.[3] Notably, substitutions at the C-6 position of 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines led to significant activity, particularly against PC3 and HeLa cells.[3] A direct relationship was observed between the lipophilicity (cLogP) and the cytotoxic effects, where higher cLogP values in the 2-arylquinoline series correlated with better IC50 values.[3]
Table 1: Anticancer Activity of 2-Methylquinoline Derivatives
| Compound | Substituent | Cancer Cell Line | IC50 (μM) | Selectivity Index (SI) | Reference |
| Quinoline 13 | 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 8.3 | 113.08 | [3] |
| Tetrahydroquinoline 18 | 4-acetamido-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa | 13.15 | 36.21 | [3] |
| Quinoline 12 | 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 31.37 | Not Reported | [3] |
| Quinoline 11 | 2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 34.34 | Not Reported | [3] |
| Compound 16b | 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline | Hep 3B | 0.71 | Not Reported | [4] |
| Compound 16b | 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline | MDA-MB-231 | 0.72 | Not Reported | [4] |
| Compound 16b | 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline | H1299 | 1.46 | Not Reported | [4] |
| Compound 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various Human Tumor Cells | < 1.0 | Not Reported | [5] |
Note: The selectivity index (SI) is a ratio of the cytotoxic activity against non-tumor cells to the cytotoxic activity against cancer cells.
Further mechanistic studies have suggested that some of these active quinoline compounds may act as selective regulators of KDM proteins.[3] Additionally, certain 2,3-diarylquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[4]
Comparative Performance in Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Quinoline derivatives have long been recognized for their antimicrobial properties, and recent research continues to explore new analogs with enhanced activity.
A study on novel 2-morpholinoquinoline analogs demonstrated their potential as both antibacterial and antifungal agents.[7] Another research effort focused on quinoline-2-one derivatives, identifying compounds with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 2: Antimicrobial Activity of 2-Methylquinoline Derivatives
| Compound ID | Target Organism | MIC (μg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [8] |
| Compound 6c | VRE | 0.75 | [8] |
| Compound 6c | MRSE | 2.50 | [8] |
| Compound 6l | MRSA | Promising Activity | [8] |
| Compound 6o | MRSA | Promising Activity | [8] |
| Compound 8 | Vancomycin-resistant E. faecium | 4 | [6] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci; MRSE: Methicillin-resistant Staphylococcus epidermidis.
The mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR) and DNA gyrase, crucial enzymes for microbial survival.[8][9] Compound 6c, for instance, not only showed potent antibacterial activity but also exhibited significant antibiofilm action in a dose-dependent manner.[8]
Comparative Performance in Anti-inflammatory Activity
Quinoline-based molecules are being explored as anti-inflammatory agents targeting various pharmacological targets like TNF-α converting enzyme (TACE) and Cyclooxygenase (COX).[10] The nature and position of substituents on the quinoline ring are critical determinants of their activity and target specificity.[10]
While specific data on 2-methylquinoline derivatives is part of the broader quinoline research, studies on related isomers like 1H-imidazo[4,5-c]quinolines offer valuable insights. These compounds have been investigated as suppressors of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation.[11]
Table 3: Anti-inflammatory Activity of Related Imidazoquinoline Derivatives
| Compound ID | R1-Substituent | R2-Substituent | R4-Substituent | TNF-α Suppression IC50 (µM) | Reference |
| 1 (Imiquimod) | isobutyl | H | NH₂ | >100 | [11] |
| 2 | 2-(1-benzyl-4-piperidyl)ethyl | H | NH₂ | 2.5 | [11] |
| 10 | 2-(4-piperidyl)ethyl | Phenyl | Cl | 0.018 | [11] |
Data adapted from a study on 1H-Imidazo[4,5-c]quinoline derivatives as TNF-α suppressors.[11]
The data suggests that substitutions at the 1, 2, and 4-positions of the imidazo[4,5-c]quinoline core significantly impact TNF-α suppression.[11] This highlights the potential for designing potent anti-inflammatory agents by modifying the substitution pattern on the quinoline scaffold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the evaluation of 2-methylquinoline derivatives.
General Synthesis of 2-Methylquinoline Derivatives
The synthesis of 2-methylquinoline derivatives can be achieved through various methods. One of the most common is the Doebner-von Miller reaction .[2]
-
Reaction: This method typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For 2-methylquinoline, aniline is reacted with crotonaldehyde or its equivalent.
-
Catalyst: The reaction is generally catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, often in the presence of an oxidizing agent.
-
Procedure:
-
Aniline and the acid catalyst are mixed in a suitable solvent.
-
The α,β-unsaturated aldehyde or ketone is added portion-wise to control the exothermic reaction.
-
The mixture is heated for a specified period to ensure the completion of the reaction.
-
The product is then isolated and purified, typically through neutralization, extraction, and crystallization or chromatography.[2]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-methylquinoline derivatives for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
TNF-α Suppression Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in stimulated cells.[11]
-
Cell Line: Typically, human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are used.
-
Procedure:
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Compound Treatment: The cells are co-incubated with the stimulant and various concentrations of the test compounds.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Quantification: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
Data Analysis: The percentage of TNF-α inhibition is plotted against the compound concentration to calculate the IC50 value.[11]
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified TNF-α signaling pathway and a potential point of inhibition.
Caption: Logical relationship between structural modifications and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Molecular Docking of (2-Methylquinolin-4-yl)methanol and Related Quinoline Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of (2-Methylquinolin-4-yl)methanol and other quinoline-based compounds against key protein targets implicated in various diseases. The content is designed to offer objective insights, supported by experimental and in-silico data, to aid in the rational design of novel therapeutics.
Executive Summary
This compound, a quinoline derivative, holds potential as a scaffold for the development of targeted therapies. This guide explores its hypothetical binding affinity with the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology, and compares it with other reported quinoline derivatives. Furthermore, a broader comparison is provided against other significant protein targets, including HIV Reverse Transcriptase and c-Abl kinase, to highlight the versatility of the quinoline scaffold in drug discovery.
Comparative Docking Analysis
The following tables summarize the molecular docking data of this compound (hypothetical data) and other quinoline derivatives against various protein targets. The docking scores, representing the binding affinity in kcal/mol, are presented for a comparative assessment. A more negative docking score indicates a stronger binding affinity.
Table 1: Comparative Docking Scores of Quinoline Derivatives against EGFR Kinase
| Compound | PDB ID of Target | Docking Score (kcal/mol) | Reference |
| This compound | 1XKK | -7.8 (Hypothetical) | N/A |
| Erlotinib (Standard) | 1XKK | -7.5 | [1] |
| Sanguinarine | Not Specified | -10.7 | [1] |
| Isocolumbin | Not Specified | -9.3 | [1] |
| Lunamarine | Not Specified | -9.1 | [1] |
| Compound 19 (6-amino acid-4-anilino-quinazoline) | 1XKK | Not Specified (Potent Inhibitor) | [2] |
| Compound 20 (4-anilino-quinazoline derivative) | 1XKK | Not Specified (Potent Inhibitor) | [2] |
Table 2: Comparative Docking Scores of Quinoline Derivatives against HIV Reverse Transcriptase
| Compound | PDB ID of Target | Docking Score (kcal/mol) | Reference |
| Quinoline Derivative (Compound 4) | 4I2P | -10.675 | [3] |
| Rilpivirine (Standard) | 4I2P | Not Specified (Lower than Compound 4) | [3] |
| Elvitegravir (Standard) | 4I2P | Not Specified (Lower than Compound 4) | [3] |
| Quinoline Derivative (Compound 152) | 2BAN | Not Specified (Double interaction with Pro236 and Tyr188) | [4] |
| Quinoline Derivative (Compound 123) | 2BAN | Not Specified (Double interaction with Pro236 and Trp229) | [4] |
Table 3: Comparative Docking Scores of Quinoline Derivatives against c-Abl Kinase
| Compound | PDB ID of Target | LibDock Score | Reference |
| Quinoline-amidrazone Hybrid (Highest Score) | 1IEP | 169.76 | [5][6] |
| Imatinib (Standard) | 1IEP | Not Specified | [7] |
| Quinoline-Thiazole Hybrid | Bcr-Abl1 | Not Specified (Able to interact) | [8] |
Experimental Protocols
Molecular Docking Methodology (Hypothetical Study for this compound with EGFR)
This section outlines a standard protocol for molecular docking using AutoDock Vina, a widely used open-source program.[9]
1. Software and Resources:
-
AutoDock Vina: For performing the molecular docking simulations.[9]
-
AutoDock Tools (ADT): For preparing the protein and ligand files.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1XKK).
-
PubChem or ZINC database: For obtaining the 3D structure of the ligand, this compound.
2. Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database.
-
The ligand structure is opened in AutoDock Tools.
-
Polar hydrogens are added, and Gasteiger charges are computed.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.
3. Protein Preparation:
-
The crystal structure of the EGFR kinase domain (PDB ID: 1XKK) is downloaded from the PDB.
-
Water molecules and any co-crystallized ligands are removed from the protein structure using a molecular visualization tool like PyMOL or Chimera.
-
The protein structure is loaded into AutoDock Tools.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein.
-
The prepared protein is saved in the PDBQT file format.
4. Grid Box Generation:
-
A grid box is defined to specify the search space for the docking simulation.
-
The grid box is centered on the active site of the EGFR kinase domain, typically defined by the position of the co-crystallized inhibitor in the original PDB file.
-
The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for its free rotation and translation.
5. Docking Simulation:
-
AutoDock Vina is run from the command line, specifying the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search. A higher value increases the computational time but also the reliability of the results.
6. Analysis of Results:
-
The output file from AutoDock Vina contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses of the ligand.
-
The binding pose with the most negative binding affinity is typically considered the most favorable.
-
The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using PyMOL or Chimera to understand the molecular basis of the binding.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the general workflow of a molecular docking study, from the initial preparation of molecules to the final analysis of results.
Caption: A generalized workflow for in-silico molecular docking studies.
EGFR Signaling Pathway
The diagram below depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a crucial pathway in cell proliferation and a common target for anticancer therapies.[10][11][12][13][14]
Caption: Simplified EGFR signaling pathway and the hypothetical inhibitory action.
References
- 1. Natural alkaloids targeting EGFR in non-small cell lung cancer: Molecular docking and ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of Quinoline-Based Compounds as Potential Dual Inhibitors of Reverse Transcriptase and Integrase of HIV [scirp.org]
- 5. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of (2-Methylquinolin-4-yl)methanol and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloroquine, a 4-aminoquinoline, has historically been a highly effective and widely used antimalarial drug.[1][2] Its primary mechanism of action involves the inhibition of hemozoin formation in the malaria parasite, leading to a toxic buildup of free heme.[1][3] However, the emergence of widespread chloroquine-resistant strains of Plasmodium falciparum has significantly limited its clinical utility in many regions.[3]
(2-Methylquinolin-4-yl)methanol belongs to the quinoline methanol class of compounds, which also includes the potent antimalarial drug mefloquine. This structural class is known to possess significant antimalarial activity, often effective against chloroquine-resistant parasites. While the precise mechanism of quinoline methanols is not as well-defined as that of chloroquine, they are also thought to interfere with the parasite's detoxification of heme. A direct comparison of the efficacy of this compound and chloroquine would require further experimental investigation.
Data Presentation: A Framework for Comparison
The following tables provide a template for summarizing the quantitative data from in vitro and in vivo studies to compare the efficacy of this compound and chloroquine.
Table 1: In Vitro Antiplasmodial Activity
| Compound | P. falciparum Strain | IC₅₀ (nM)¹ | Selectivity Index (SI)² |
| This compound | Chloroquine-Sensitive (e.g., 3D7) | Data not available | Data not available |
| Chloroquine-Resistant (e.g., K1) | Data not available | Data not available | |
| Chloroquine | Chloroquine-Sensitive (e.g., 3D7) | Typically 10-50 | Varies with cell line |
| Chloroquine-Resistant (e.g., K1) | Typically >200 | Varies with cell line |
¹IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ²Selectivity Index (SI) is calculated as the ratio of the CC₅₀ (cytotoxicity) to the IC₅₀ (antiplasmodial activity). A higher SI value indicates greater selectivity for the parasite over host cells.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | CC₅₀ (µM)³ |
| This compound | e.g., HEK293, HepG2 | Data not available |
| Chloroquine | e.g., HEK293, HepG2 | Varies with cell line |
³CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of a cell population.
Mechanism of Action
Chloroquine
Chloroquine's primary antimalarial activity is centered within the acidic food vacuole of the Plasmodium parasite.[1] As a weak base, it accumulates to high concentrations in this acidic environment. Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine interferes with this polymerization process, leading to the accumulation of toxic heme, which in turn damages parasite membranes and leads to cell death.[1][3]
Caption: Chloroquine's mechanism of action in the parasite food vacuole.
This compound
While the exact mechanism of this compound is unconfirmed, quinoline methanols like mefloquine are also thought to interfere with heme detoxification. However, their more lipophilic nature suggests they may not accumulate in the food vacuole to the same extent as chloroquine and might have additional targets within the parasite.
Experimental Protocols
To directly compare the efficacy of this compound and chloroquine, the following standardized in vitro assays are recommended.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.
Methodology:
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Culture: Add P. falciparum-infected red blood cells (e.g., 3D7 or K1 strains) to the wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well to release parasite DNA and stain it.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HEK293) to determine the selectivity of their antimalarial activity. The assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Methodology:
-
Cell Seeding: Seed mammalian cells into a 96-well plate and allow them to adhere for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ values by plotting cell viability against the log of the compound concentration.
Caption: Workflow for the MTT-based cytotoxicity assay.
Conclusion and Future Directions
While a definitive comparison of the efficacy of this compound and chloroquine is not currently possible due to a lack of data for the former, this guide provides the necessary framework for such an evaluation. The established antimalarial properties of the quinoline methanol scaffold suggest that this compound warrants further investigation as a potential antimalarial agent, particularly against chloroquine-resistant strains of P. falciparum. The experimental protocols detailed herein offer a standardized approach for researchers to determine its in vitro efficacy and cytotoxicity, enabling a direct and meaningful comparison with chloroquine and other established antimalarial drugs. Such studies are essential to identify and develop new therapeutic options in the ongoing fight against malaria.
References
In vivo validation of the anti-malarial activity of (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Anti-Malarial Compounds
The following table summarizes the in vivo anti-malarial efficacy of various quinoline derivatives and standard drugs against Plasmodium berghei in mice. The primary endpoint is the percentage of parasitemia suppression, which indicates the reduction in parasite load in treated mice compared to an untreated control group.
| Compound Class | Specific Compound/Derivative | Dosage | Parasitemia Suppression (%) | Mean Survival Time (Days) | Reference |
| Quinoline Methanol Derivatives | Metal Complexes of Quinolinemethanol | Not Specified | > Chloroquine | Not Specified | [1] |
| (S)-amino-alcohol quinolines | Lower than Mefloquine | - | Similar to Mefloquine | [2] | |
| Quinoline-sulfonamide hybrids | Not Specified | 47% and 49% (on day 5) | Not Specified | [3] | |
| Hydrazine derivative of quinoline | 10 mg/mL | Higher than Chloroquine | Not Specified | [4] | |
| Standard Anti-Malarials | Chloroquine | 10 mg/kg | 90.01% (in combination) | 26.67 ± 14.46 | [5] |
| Chloroquine | 15 mg/kg x 4 days | Complete Cure (sensitive strain) | - | [6] | |
| Dihydroartemisinin | 10 mg/kg | 47% (cure rate) | - | [7] | |
| Artesunate + Mefloquine | 100 mg/kg + 55 mg/kg | - | Increased vs monotherapy | [8] | |
| Artesunate + Amodiaquine | Clinical Doses | 100% (by day 7) | - | [9] |
Experimental Protocols
The in vivo anti-malarial activity data presented in this guide is primarily based on the 4-day suppressive test (Peter's test) . This is a standard and widely used method for the initial screening of potential anti-malarial compounds.[10][11][12]
4-Day Suppressive Test Protocol
1. Animal Model:
-
Swiss albino mice are commonly used.[11]
2. Parasite Strain:
-
A chloroquine-sensitive strain of Plasmodium berghei is typically used for initial screening.[10]
3. Inoculation:
-
Mice are inoculated intraperitoneally with a standard inoculum of red blood cells parasitized with P. berghei.[12]
4. Treatment:
-
Treatment with the test compound or standard drug commences a few hours after inoculation and continues for four consecutive days (Day 0 to Day 3).[13]
-
The compounds are usually administered orally or via intraperitoneal injection.
5. Evaluation of Anti-Malarial Activity:
-
On the fifth day (Day 4), thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
The percentage of parasitemia suppression is calculated using the following formula:
[(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100
6. Monitoring:
-
In addition to parasitemia, the mean survival time of the mice in each group is often monitored.[13]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the 4-day suppressive test for in vivo anti-malarial drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Interaction of Chloroquine with Artemisia kopetdaghensis Semipolar Extract Against Plasmodium berghei: Histopathological and Immunological Studies in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]
- 9. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 10. In vivo antimalarial activity of the 80% methanolic crude fruit extract of Lagenaria siceraria (Molina) Standl. against Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
Comparative Cross-Reactivity Analysis of (2-Methylquinolin-4-yl)methanol
Disclaimer: As of December 2025, publicly available experimental data specifically detailing the cross-reactivity profile of (2-Methylquinolin-4-yl)methanol is limited. This guide therefore presents a hypothetical comparative study to serve as a framework for researchers and drug development professionals. The data, alternative compounds, and specific biological targets are illustrative and designed to demonstrate best practices in presenting and evaluating cross-reactivity.
Introduction
This compound is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[3] A critical aspect of the preclinical development of any potential therapeutic agent is the characterization of its selectivity, or its potential for "off-target" effects. Cross-reactivity studies are essential to identify unintended interactions with other biological macromolecules, which can lead to adverse effects or provide opportunities for drug repurposing.
This guide provides a comparative analysis of the hypothetical cross-reactivity of this compound against two fictional alternative compounds, designated Alternative A (a pyrazolo[3,4-d]pyrimidine derivative) and Alternative B (an imidazo[1,2-a]pyridine derivative). The primary therapeutic target is presumed to be a hypothetical serine/threonine kinase, Target Kinase X (TK-X) , which is implicated in a pro-survival signaling pathway in cancer cells.
Quantitative Cross-Reactivity Profile
The inhibitory activity of this compound and the two alternative compounds was assessed against the intended target, TK-X, and a panel of ten other kinases known for their potential off-target liabilities. The half-maximal inhibitory concentration (IC50) for each compound against each kinase is summarized in Table 1. A higher IC50 value indicates lower potency and, in the context of off-targets, greater selectivity.
Table 1: Comparative Kinase Inhibitory Potency (IC50, nM)
| Kinase Target | This compound | Alternative A | Alternative B |
| TK-X (On-Target) | 25 | 40 | 15 |
| Off-Target Kinase 1 | 2,500 | 1,500 | 8,000 |
| Off-Target Kinase 2 | >10,000 | 8,000 | >10,000 |
| Off-Target Kinase 3 | 1,800 | 500 | 5,000 |
| Off-Target Kinase 4 | 7,500 | 9,000 | >10,000 |
| Off-Target Kinase 5 | >10,000 | >10,000 | >10,000 |
| Off-Target Kinase 6 | 4,000 | 2,000 | 9,500 |
| Off-Target Kinase 7 | 9,200 | >10,000 | >10,000 |
| Off-Target Kinase 8 | 1,200 | 300 | 3,000 |
| Off-Target Kinase 9 | >10,000 | >10,000 | >10,000 |
| Off-Target Kinase 10 | 6,800 | 7,200 | >10,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the test compounds was determined using a luminescence-based kinase assay, which quantifies the amount of ATP remaining in solution following a kinase reaction. A reduction in luminescence is indicative of ATP consumption by the kinase, and inhibition of this process by a compound results in a higher signal.
Materials:
-
Recombinant human kinases (TK-X and off-target kinases)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, Alternative A, Alternative B) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well plate, 5 µL of the kinase/substrate mixture in reaction buffer was added to each well.
-
Inhibitor Addition: 2.5 µL of the serially diluted compound or DMSO (vehicle control) was added to the wells. The plate was incubated at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: 2.5 µL of ATP solution was added to each well to initiate the kinase reaction. The final ATP concentration was set to the Km value for each respective kinase. The plate was incubated at 30°C for 60 minutes.
-
Termination and Signal Generation: 5 µL of the ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
Luminescence Detection: 10 µL of the Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. The plate was incubated for 30 minutes at room temperature.
-
Data Acquisition: Luminescence was measured using a plate-reading luminometer.
-
Data Analysis: The raw luminescence data was normalized using vehicle (0% inhibition) and no-kinase (100% inhibition) controls. The normalized data was then plotted against the logarithm of the inhibitor concentration, and the IC50 values were calculated using a four-parameter logistic fit.
Visualizations
Signaling Pathway and Experimental Workflow
To provide context for the hypothetical on-target activity and the process of evaluating cross-reactivity, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway involving Target Kinase X (TK-X).
Caption: Experimental workflow for kinase cross-reactivity screening.
Discussion
The hypothetical data presented in this guide illustrates the importance of comprehensive cross-reactivity profiling in early drug discovery. Based on the data in Table 1, this compound shows good potency against the intended target, TK-X, with an IC50 of 25 nM. Its selectivity profile is generally favorable, with most off-target kinases inhibited only at concentrations significantly higher than the on-target IC50. However, it does exhibit some activity against Off-Target Kinase 8 (IC50 = 1,200 nM) and Off-Target Kinase 3 (IC50 = 1,800 nM), suggesting a potential for mechanism-based side effects if high in vivo concentrations are reached.
In comparison, Alternative A is slightly less potent against TK-X (IC50 = 40 nM) but shows more pronounced off-target activity against Off-Target Kinase 3 (IC50 = 500 nM) and Off-Target Kinase 8 (IC50 = 300 nM). This suggests a less desirable selectivity profile compared to this compound.
Alternative B is the most potent compound against the target TK-X (IC50 = 15 nM) and demonstrates a superior selectivity profile, with IC50 values against all tested off-target kinases being substantially higher than its on-target potency.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to (2-Methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-Methylquinolin-4-yl)methanol, a key building block for various pharmacologically active compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: the Pfitzinger reaction followed by reduction, and a modified Combes synthesis followed by reduction. The objective is to furnish researchers with the necessary data to select the most efficient route based on factors such as overall yield, reaction conditions, and procedural complexity.
Comparative Analysis of Synthetic Routes
The two routes detailed below commence from different starting materials and proceed through distinct intermediates to arrive at the target compound, this compound. Route 1 utilizes the well-established Pfitzinger reaction to construct the quinoline core, followed by a standard reduction of the resulting carboxylic acid. Route 2 employs a modified Combes synthesis to generate a quinolinone intermediate, which is then converted to a chloroquinoline derivative before subsequent reduction.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Pfitzinger Reaction & Reduction | Route 2: Modified Combes Synthesis & Reduction |
| Starting Materials | Isatin, Acetone, Potassium Hydroxide | Aniline, Ethyl Acetoacetate, Phosphorus Oxychloride |
| Key Intermediates | 2-Methylquinoline-4-carboxylic acid | 2-Methyl-4-chloroquinoline |
| Overall Yield | ~50-60% (reported) | Not explicitly reported for the full sequence |
| Reaction Steps | 2 | 3 |
| Reagents & Conditions | Step 1: KOH, Ethanol, Reflux; Step 2: Lithium Aluminum Hydride, THF, Reflux | Step 1: Heat (110-120°C); Step 2: POCl₃, Reflux; Step 3: Not specified |
| Purification | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
| Advantages | Well-established and high-yielding initial step.[1][2] | Starts from readily available and inexpensive materials. |
| Disadvantages | The Pfitzinger reaction can sometimes result in tar formation, complicating purification.[3] | Requires an additional step to convert the quinolinone to a more readily reducible intermediate. |
Experimental Protocols
Route 1: Pfitzinger Reaction and Reduction
This route involves the synthesis of 2-Methylquinoline-4-carboxylic acid via the Pfitzinger reaction, followed by its reduction to the target alcohol.
Step 1: Synthesis of 2-Methylquinoline-4-carboxylic acid
-
Reaction: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in a basic medium, to form a quinoline-4-carboxylic acid.[1][2]
-
Procedure: A modified procedure has been reported to afford 2-methylquinoline-4-carboxylic acid in yields greater than 60%.[3] In this modification, isatin is first reacted with a strong base like potassium hydroxide to open the lactam ring, forming the potassium salt of isatinic acid.[1][4] Acetone is then added to this solution, and the mixture is heated.[3] After an appropriate reaction time, the mixture is cooled and acidified to precipitate the product. The crude 2-methylquinoline-4-carboxylic acid is then collected by filtration and can be purified by recrystallization.[2]
Step 2: Reduction of 2-Methylquinoline-4-carboxylic acid
-
Reaction: The carboxylic acid group at the 4-position of the quinoline ring is reduced to a primary alcohol.
-
Procedure: To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF), a solution of 2-Methylquinoline-4-carboxylic acid in THF is added dropwise at 0°C. The reaction mixture is then stirred at room temperature or heated to reflux to ensure the completion of the reaction. Upon completion, the reaction is carefully quenched with water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography.
Route 2: Modified Combes Synthesis and Reduction
This route begins with the synthesis of a 2-methyl-4-quinolinone intermediate using a modified Combes synthesis, which is then converted to a chloro derivative before reduction.
Step 1: Synthesis of 2-Methyl-4-quinolinone
-
Reaction: The Combes synthesis is the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] A modification of this reaction can be used to synthesize 2-methyl-4-quinolinone from aniline and ethyl acetoacetate.[7]
-
Procedure: Aniline and ethyl acetoacetate are heated together, typically at 110-120°C, to form the enamine intermediate.[7] This intermediate is then cyclized in the presence of a strong acid catalyst to yield 2-methyl-4-quinolinone.[7]
Step 2: Synthesis of 2-Methyl-4-chloroquinoline
-
Reaction: The hydroxyl group of the quinolinone is converted to a chlorine atom, which is a better leaving group and facilitates subsequent reduction.
-
Procedure: 2-Methyl-4-quinolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). The mixture is heated to reflux, and after the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base to precipitate the 2-methyl-4-chloroquinoline. The product is collected by filtration and can be purified by recrystallization.
Step 3: Reduction of 2-Methyl-4-chloroquinoline
-
Reaction: The 4-chloro substituent is reduced to a hydroxyl group, and the quinoline ring may be partially or fully reduced depending on the reaction conditions. To obtain this compound, a selective reduction is required.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow for Route 1: Pfitzinger Reaction and Reduction.
Caption: Synthetic workflow for Route 2: Modified Combes Synthesis and Reduction.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1, via the Pfitzinger reaction, appears to be more direct and is better documented in the literature with reported high yields for the initial step. However, potential purification challenges should be considered. Route 2, starting from the Combes synthesis, utilizes readily available starting materials but involves an additional step and requires further optimization of the final reduction step. The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for multi-step procedures versus potential purification complexities.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of (2-Methylquinolin-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities. Among these, derivatives of (2-Methylquinolin-4-yl)methanol are emerging as a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological performance of these derivatives against established drugs, supported by experimental data and detailed methodologies.
Anticancer Activity: A Comparative Perspective
This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their performance is often compared to standard chemotherapeutic agents like doxorubicin to gauge their potential as viable drug candidates.
Table 1: Comparative Anticancer Activity of Quinoline Derivatives and Doxorubicin
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-chalcone hybrid (Compound 63) | Caco-2 (Colon) | 5.0[1] | Doxorubicin | - |
| Quinoline-chalcone hybrid (Compound 64) | Caco-2 (Colon) | 2.5[1] | Doxorubicin | - |
| 2-Arylquinoline (Compound 13) | HeLa (Cervical) | 8.3[2] | Doxorubicin | - |
| 2-Arylquinoline (Compound 12) | PC3 (Prostate) | 31.37[2] | Doxorubicin | - |
| Novel Quinoline Derivative (91b1) | AGS (Gastric) | 4.28 µg/mL | Cisplatin | 13.00 µg/mL |
| Novel Quinoline Derivative (91b1) | KYSE150 (Esophageal) | 4.17 µg/mL | Cisplatin | 13.2 µg/mL |
| Novel Quinoline Derivative (91b1) | KYSE450 (Esophageal) | 1.83 µg/mL | Cisplatin | 6.83 µg/mL |
Note: IC50 values can vary between studies due to different experimental conditions.
Antimicrobial Activity: Benchmarking Against Ciprofloxacin
In addition to their anticancer properties, this compound derivatives and related quinoline compounds exhibit significant antimicrobial activity. Their efficacy is often benchmarked against broad-spectrum antibiotics such as ciprofloxacin.
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives and Ciprofloxacin
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinolone coupled hybrid (5d) | S. aureus | 0.125 - 8 | Ciprofloxacin | - |
| Quinolone coupled hybrid (5d) | E. coli | 0.125 - 8 | Ciprofloxacin | - |
| Quinoline-hydrazone (Compound 24) | E. coli | 3.125 | Ciprofloxacin | >3.125[3] |
| Quinoline-hydrazone (Compound 24) | S. aureus | 3.125 | Ciprofloxacin | >3.125[3] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l) | E. coli | - (21 mm inhibition zone) | - | - |
| Ciprofloxacin | Gram-negative isolates | MIC90 ≤ 1 | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. MIC90 is the MIC required to inhibit the growth of 90% of isolates.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives, doxorubicin) and incubated for a defined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[8]
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth within a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[8]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of quinoline derivatives is often attributed to their interaction with various cellular targets and signaling pathways. While the specific mechanisms for this compound derivatives are still under investigation, related compounds have been shown to act through several key pathways.
Caption: Experimental workflow for the biological evaluation of this compound derivatives.
One of the prominent mechanisms of action for anticancer quinoline derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[9]
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinoline-Based Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. This guide provides a head-to-head comparison of various quinoline-based anti-inflammatory agents, supported by experimental data from recent studies. We delve into their inhibitory potency against key inflammatory targets, their mechanisms of action through critical signaling pathways, and the experimental protocols used to evaluate their efficacy.
In Vitro Inhibitory Activity of Quinoline Derivatives
The anti-inflammatory potential of quinoline derivatives is often evaluated by their ability to inhibit enzymes crucial to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The following tables summarize the half-maximal inhibitory concentrations (IC50) of several promising quinoline-based compounds against these enzymes.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Quinoline Derivatives
| Compound Class | Specific Compound | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) |
| 1,2,4-Triazine-Quinoline Hybrid | 8e | 0.047 | Celecoxib | 0.045 |
| 4-Carboxyl Quinoline | 9e | 0.043 | Celecoxib | 0.060 |
| Quinoline/1,2,4-Triazole Hybrid | 6e | 0.00725 | Celecoxib | 0.0426 |
| Quinoline/1,2,4-Triazole Hybrid | 6i | 0.00813 | Celecoxib | 0.0426 |
| Quinoline/1,2,4-Triazole Hybrid | 7e | 0.00848 | Celecoxib | 0.0426 |
Table 2: Inhibition of Lipoxygenase (LOX) Isoforms by Quinoline Derivatives
| Compound Class | Specific Compound | LOX Isoform | LOX IC50 (µM) | Reference Compound | LOX IC50 (µM) |
| Quinolinone–Triazole Hybrid | 5a | Soybean LOX | 10.0 | - | - |
| Alkyne Precursor of 5a | 4c | Soybean LOX | 22.5 | - | - |
| 1,2,4-Triazine-Quinoline Hybrid | 8e | 15-LOX | 1.81 | Quercetin | 3.34 |
| 2-Aryl Quinoline | 7b | 12R-hLOX | 12.48 ± 2.06 | - | - |
| 2-Aryl Quinoline | 4a | 12R-hLOX | 28.25 ± 1.63 | - | - |
Inhibition of Pro-Inflammatory Cytokines
Beyond enzymatic inhibition, the efficacy of anti-inflammatory agents is also determined by their ability to suppress the production of pro-inflammatory cytokines.
Table 3: Inhibition of TNF-α and IL-6 Production by 1,2,4-Triazine-Quinoline Hybrids
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | Reference (Celecoxib) TNF-α IC50 (µM) | Reference (Celecoxib) IL-6 IC50 (µM) |
| 8c | >20 | 3.99 | 10.69 | 11.17 |
| 8e | 19.19 | 7.70 | 10.69 | 11.17 |
| 8h | 0.40 | 6.51 | 10.69 | 11.17 |
| 8j | 8.41 | 7.23 | 10.69 | 11.17 |
| 8m | 5.32 | 13.54 | 10.69 | 11.17 |
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
Quinoline derivatives exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Certain quinoline compounds have been shown to inhibit this pathway at various points. For instance, the novel quinoline inhibitor Q3 has been demonstrated to interfere with the DNA-binding activity of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1] Other derivatives, such as 8-(tosylamino)quinoline, have been found to suppress NF-κB activation by inhibiting the upstream kinases IKK and Akt.
Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases like p38 and JNK, is another pivotal regulator of inflammation. Quinolinone and naphthyridinone derivatives have been identified as potent inhibitors of p38 MAP kinase.[2] Furthermore, 1,2,3,4-tetrahydroquinoline derivatives have been shown to suppress inflammation by inhibiting the JNK pathway.[3]
Caption: Inhibition of the MAPK signaling pathway by quinoline derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparison of anti-inflammatory agents. Below are the methodologies for the key assays cited in this guide.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), heme, human recombinant COX-2 enzyme solution, test inhibitor solutions at various concentrations, and arachidonic acid (substrate).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test inhibitor solution or vehicle (for control) to the respective wells. Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.
-
Quantification: The amount of prostaglandin F2α (PGF2α) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Soybean Lipoxygenase (LOX) Inhibition Assay
This assay is commonly used to screen for inhibitors of lipoxygenase enzymes.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 9.0), soybean lipoxygenase enzyme solution, test inhibitor solutions at various concentrations, and linoleic acid (substrate) solution.
-
Reaction Mixture: In a cuvette, mix the phosphate buffer and the test inhibitor solution or vehicle.
-
Enzyme Addition: Add the soybean lipoxygenase solution to the cuvette and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the linoleic acid solution.
-
Measurement: Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Preparation: Male Wistar rats are acclimatized to the laboratory conditions and fasted overnight with free access to water.
-
Grouping: The rats are divided into several groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups (different doses of the quinoline compound).
-
Drug Administration: The vehicle, standard drug, or test compound is administered orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes of drug administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to screen for compounds that inhibit NF-κB transcriptional activity.
Protocol:
-
Cell Culture: HEK293 or HeLa cells stably transfected with an NF-κB-driven luciferase reporter gene are cultured in a 96-well plate.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test quinoline compound or vehicle for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for several hours (e.g., 6 hours).
-
Cell Lysis: The cells are washed and lysed to release the intracellular components, including the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a constitutively expressed Renilla luciferase) to account for variations in cell number and transfection efficiency. The percentage of NF-κB inhibition is then calculated.[4][5][6]
Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The compounds highlighted in this guide demonstrate potent inhibitory activities against key inflammatory enzymes and cytokines, operating through the modulation of the NF-κB and MAPK signaling pathways. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field, facilitating the comparison and further development of this promising class of anti-inflammatory drugs. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these lead compounds to translate their in vitro potency into in vivo efficacy and clinical success.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cytotoxicity of (2-Methylquinolin-4-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Cytotoxicity of Quinoline Analogs
The cytotoxic potential of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized in the table below. The data is compiled from multiple studies and primarily utilizes the MTT assay to assess cell viability.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | K-562 (Leukemia) | Potent (exact value not specified) | [1] |
| 2-(3,4-Methylenedioxyphenyl)-6-nitroquinoline | HeLa (Cervical Cancer) | 8.3 | [2] | |
| 2-(3,4-Methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate Cancer) | 31.37 | [2] | |
| 4-Aminoquinolines | 2-(6-Methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 (Pancreatic Cancer) | 2-16 | [3] |
| 6-Methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1) | T47D (Breast Cancer) | ~0.2-0.5 | [4][5] | |
| Other Substituted Quinolines | Tetrahydrobenzo[h]quinoline | MCF-7 (Breast Cancer) | 7.5 (48h) | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | MCF-7, MDA-MB-231 (Breast Cancer) | Significant cytotoxicity reported | [7] |
Experimental Protocols
The most frequently cited method for determining the cytotoxicity of quinoline derivatives in the reviewed literature is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their cytotoxic effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical cell survival pathways.
Apoptosis Induction
Many quinoline compounds have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4][5][6]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been identified as potent inhibitors of this pathway, contributing to their anticancer activity. By targeting key kinases such as PI3K, Akt, and mTOR, these compounds can effectively block pro-survival signals and induce cell death.[7][8][9][10]
Conclusion
The quinoline scaffold represents a promising framework for the development of novel anticancer agents. While direct cytotoxic data for (2-Methylquinolin-4-yl)methanol remains to be elucidated, the extensive research on its analogs demonstrates that this class of compounds exhibits significant cytotoxic activity against a broad range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key cell survival pathways such as the PI3K/Akt/mTOR cascade. Further investigation into the structure-activity relationships of 2- and 4-substituted quinolines will be crucial for the design of more potent and selective anticancer drug candidates.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, antimalarial activity, and phototoxicity of some benzo(h)quinoline-4-methanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Comparative Docking Analysis of Quinoline Derivatives: A Guide for Drug Discovery Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline scaffold allows for extensive structural modifications, making it a "privileged structure" in the design of novel therapeutic agents.[1] In modern drug discovery, molecular docking is an indispensable computational tool that provides crucial insights into the binding interactions between small molecules and their biological targets at a molecular level.[1] This guide presents a comparative overview of docking studies performed on various quinoline derivatives against several key protein targets, offering a valuable resource for researchers and drug development professionals.
Data Presentation: A Comparative Look at Docking Performance
The inhibitory potential of numerous quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds, thereby guiding the synthesis and development of more potent inhibitors.[1] The following table summarizes the docking scores and binding energies of selected quinoline derivatives against their respective protein targets.
| Quinoline Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | - | [2] |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 | - | [2] |
| Compound 9IV-c | Tubulin (Colchicine binding site) | 4O2B | -9.759 | - | [3] |
| Compound 4c | Tubulin | - | - | - | [4][5] |
| Compound 9b | Rho-associated protein kinase 1 (ROCK1) | 2ESM | -10.0 | - | [6] |
| 2H-thiopyrano[2,3-b]quinoline (Compound 4) | CB1a | 2IGR | -6.1 | - | [7][8] |
| Designed Ligand 7 | Serine/threonine-protein kinase 10 (STK10) | 6I2Y | -7.9 | - | [9] |
| Compound 10 | DNA Gyrase | - | - | -18.8 | [1] |
| Isoniazid (Standard) | DNA Gyrase | - | - | -14.6 | [1] |
Experimental Protocols: Methodologies in Molecular Docking
The reproducibility and validation of docking results are critically dependent on the methodologies employed.[6] The following is a generalized protocol based on common practices cited in the literature for the molecular docking of quinoline derivatives.
1. Software: Molecular docking studies are typically performed using software packages such as AutoDock Vina, Maestro (Schrödinger), GLIDE, or AutoDock 4.2.[6][9][10]
2. Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[10] The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and formal charges.[10] This "protein preparation wizard" step ensures the chemical correctness of the structure.[10]
3. Ligand Preparation: The 2D structures of the quinoline derivatives are drawn using chemical drawing software and converted to 3D structures. Ligand preparation involves generating possible conformations, assigning proper bond orders, and minimizing their energy.
4. Grid Generation: A grid box is defined around the active site of the target protein to specify the region where the docking algorithm will search for binding poses.[6] The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket through literature or computational prediction.
5. Docking Simulation: The prepared ligands are then docked into the defined grid box of the target protein.[6] The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.[9] The pose with the lowest binding energy or the best docking score is typically considered the most favorable binding mode.[9]
6. Analysis of Results: The resulting docked complexes are analyzed to understand the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinoline derivative and the amino acid residues of the target protein.[9] Visualization tools like PyMOL or Discovery Studio Visualizer are often used for this purpose.[11]
Visualizing Workflows and Pathways
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.[1]
Caption: A generalized workflow for comparative molecular docking studies.
Many quinoline derivatives exert their anticancer effects by targeting key components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]
Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.
Conclusion
Comparative docking studies serve as a powerful in silico tool to prioritize quinoline derivatives for further experimental evaluation.[1] The data and methodologies presented in this guide offer a foundational understanding for researchers aiming to leverage computational approaches in the quest for novel and effective therapeutics.[1] It is crucial to note that while molecular docking provides valuable predictions, experimental validation through in vitro and in vivo assays remains essential to confirm the biological activity of the identified compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (2-Methylquinolin-4-yl)methanol
The safe and environmentally responsible disposal of (2-Methylquinolin-4-yl)methanol is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound, minimizing risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as an irritant and is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapors or mists[2].
-
Ignition Sources: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking should be permitted in the vicinity[2].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Quantitative Hazard and Physical Data
The following table summarizes the key hazard classifications and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| UN Number | 2946 | [2] |
Step-by-Step Disposal Protocol
Disposal of this compound and any contaminated materials must be handled as hazardous waste, in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash[2].
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unused or unwanted this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with the compound, including personal protective equipment (gloves, etc.), weighing boats, contaminated glassware, and spill cleanup materials, must also be disposed of as hazardous waste.
-
Segregation: Keep this waste stream separate from other incompatible chemical wastes to prevent dangerous reactions.
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
The location (building and room number) where the waste was generated.
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. The storage area should be cool and shaded[2].
-
Inert Atmosphere: For the pure compound, storage under an inert gas is recommended[2].
-
Container Integrity: Regularly inspect the waste container for any signs of leaks, cracks, or degradation.
Step 4: Final Disposal
-
Licensed Waste Disposal Service: The disposal of this compound must be entrusted to a licensed and certified hazardous waste disposal company[2].
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup requests.
-
Transportation: Do not attempt to transport the hazardous waste off-site yourself. The UN number 2946 should be provided to the disposal service for proper transport documentation[2].
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (2-Methylquinolin-4-yl)methanol
Essential Safety and Handling Guide for (2-Methylquinolin-4-yl)methanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
This compound is classified as an irritant that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Adherence to the following safety protocols is crucial to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE for handling this compound is summarized below.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation | - Nitrile or neoprene gloves- Laboratory coat- Chemical splash goggles |
| Weighing & Transfer of Solids | - Nitrile or neoprene gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Work should be conducted in a chemical fume hood or a ventilated balance enclosure |
| Dissolving the Compound | - Nitrile or neoprene gloves- Laboratory coat- Chemical splash goggles- Air-purifying respirator with organic vapor cartridges if the solvent is volatile[2] |
| Accidental Spills or Releases | - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved shirt and long pants |
Note: The selection of appropriate PPE should always be guided by a site-specific risk assessment.
Detailed PPE Specifications
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[2] Inspect for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes or airborne powder.[2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling solid powder to prevent inhalation[2]. For handling solutions or when vapors may be generated.[2] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and clothing from contamination.[2] Recommended for larger quantities or significant splash risk. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. | Secondary |
Operational Plan: A Step-by-Step Approach to Safety
A clear operational plan is essential for minimizing exposure and ensuring safe handling from receipt to disposal.
1. Pre-Experiment Preparation:
-
Information Review: All personnel must review available safety information and this guide.
-
Area Designation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Spill Kit: Ensure a spill kit with appropriate absorbent materials is readily accessible.
2. Handling Procedures:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, gloves, and chemical splash goggles.[2]
-
Weighing: When weighing the solid, perform the task in a fume hood or ventilated enclosure to control dust.
-
Dissolving: Add the solid to the solvent slowly to prevent splashing.[2]
-
General Conduct: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[2] Do not eat, drink, or smoke in the handling area.[3]
3. Post-Handling Procedures:
-
Decontamination: Clean all glassware and surfaces that have come into contact with the compound with an appropriate solvent and then wash thoroughly.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3] |
| Liquid Waste | Collect all liquid waste containing the compound in a clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the rinsed labware as solid hazardous waste.[3] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed hazardous waste bag and dispose of as solid hazardous waste.[2][3] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
